Product packaging for WM-8014(Cat. No.:)

WM-8014

Cat. No.: B611813
M. Wt: 384.4 g/mol
InChI Key: PHHZKBMVRPULAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MOZ-IN-3 is an inhibitor of lysine acetyltransferase 6A (KAT6A/MOZ) and KAT6B/MORF (IC50s = 8 and 28 nM, respectively). It is selective for KAT6A and KAT6B over KAT5 and KAT7 (IC50s = 224 and 342 nM, respectively). MOZ-IN-3 induces cell cycle arrest in and inhibits proliferation of mouse embryonic fibroblasts (IC50 = 2.4 µM) and inhibits proliferation of EMRK1184 lymphoma cells (IC50 = 2.3 µM). It induces genetic and morphological changes associated with cellular senescence without inducing DNA damage, apoptosis, or necrosis. MOZ-IN-3 (10 µM) decreases global levels of acetylated histone H3 lysine 14 (H3K14Ac) by 49% and reduces H3K9Ac levels at the transcription start sites of Ezh2, Melk, and E2f2.>WM-8014, also known as MOZ-IN-3, is a highly potent inhibitor of KAT6A (IC50 = 0.008 μM). This compound competes with acetyl-CoA (Ac-CoA), and X-ray crystallographic analysis demonstrated binding to the Ac-CoA binding site. Through inhibition of KAT6A activity, this compound induces cellular senescence and represents a unique pharmacological tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN2O3S B611813 WM-8014

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZKBMVRPULAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of WM-8014: A Potent KAT6A/B Inhibitor Driving Cellular Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WM-8014 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B, key epigenetic regulators implicated in oncogenesis.[1][2][3][4] This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and the experimental evidence that underpins our understanding.

Molecular Mechanism of Action: Competitive Inhibition of Acetyl-CoA Binding

At its core, this compound functions as a reversible, competitive inhibitor of acetyl coenzyme A (acetyl-CoA) in the substrate-binding domain of KAT6A and KAT6B.[1][2][5] Structural and biochemical studies have demonstrated that this compound occupies the acetyl-CoA binding pocket of the MYST domain, a conserved region within this family of histone acetyltransferases.[1][6] This direct competition prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates, thereby inhibiting the primary enzymatic activity of KAT6A and KAT6B.[2][5]

The inhibition of KAT6A/B by this compound leads to a reduction in histone acetylation at specific lysine residues. Notably, treatment with this compound results in decreased acetylation of histone H3 at lysine 9 (H3K9ac) at the transcription start sites of KAT6A target genes.[6][7] Interestingly, at higher concentrations, this compound also leads to a global reduction in H3K14 acetylation, a mark primarily catalyzed by KAT7, indicating some off-target effects at elevated doses.[6][7]

Cellular Consequences: Induction of Cell Cycle Arrest and Senescence

The primary cellular outcome of KAT6A/B inhibition by this compound is the induction of a durable cell cycle arrest, leading to cellular senescence.[1][2][8] This process is characterized by an irreversible exit from the cell cycle and is not a consequence of DNA damage, as evidenced by the lack of changes in γH2A.X levels following treatment.[7]

The senescence induced by this compound is dependent on the INK4A/ARF (Cdkn2a) tumor suppressor locus.[1][2][7] RNA sequencing and RT-qPCR analyses of cells treated with this compound have revealed a significant upregulation of both p16INK4A and p19ARF, key regulators of the cell cycle.[1][7] Concurrently, there is a marked downregulation of KAT6A target genes that are critical for cell cycle progression, including Cdc6, E2f2, Ezh2, and Melk.[1][6] The decreased expression of Cdc6, a crucial regulator of DNA replication, is a direct consequence of reduced H3K9ac at its promoter.[1][6]

In preclinical models, this compound has been shown to potentiate oncogene-induced senescence.[2][8] For instance, in a zebrafish model of KRAS-driven hepatocellular carcinoma, treatment with this compound led to a significant, concentration-dependent reduction in liver volume and a decrease in the number of hepatocytes in the S phase of the cell cycle.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound against various lysine acetyltransferases.

TargetParameterValue (nM)
KAT6A IC50 8 [3][8]
KD 5 [3]
KAT6B IC50 28 [1][3]
KAT5 IC50 224 [1][3]
KAT7 IC50 342 [1][3]
KAT8 Inhibition None [3]
KAT2A Inhibition None [3][4]
KAT2B Inhibition None [3][4]
KAT3A Inhibition None [3][4]
KAT3B Inhibition None [3][4]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

The inhibitory activity of this compound on KAT6A and other histone acetyltransferases was determined using a biochemical assay. Briefly, recombinant KAT enzyme is incubated with a histone H3 substrate peptide and acetyl-CoA. The reaction progress, measured by the incorporation of the acetyl group, is monitored, often using methods like scintillation counting with radiolabeled acetyl-CoA or antibody-based detection of acetylated histones. To determine the IC50 value, the assay is performed with a range of this compound concentrations, and the resulting data is fitted to a dose-response curve.

Cell Proliferation and Senescence Assays

The effect of this compound on cell growth and senescence was assessed in various cell lines, including mouse embryonic fibroblasts (MEFs). Cells were seeded at a low density and treated with this compound, a vehicle control (DMSO), or an inactive analog. Cell proliferation was monitored over several days by direct cell counting or using viability assays such as those based on resazurin reduction. For senescence analysis, cells were fixed and stained for senescence-associated β-galactosidase activity at a specific pH (e.g., pH 6.0). The percentage of stained cells was then quantified.

RNA Sequencing and Quantitative RT-PCR

To elucidate the transcriptional changes induced by this compound, RNA sequencing (RNA-seq) was performed on treated and control cells. Total RNA was extracted, and libraries were prepared for sequencing. The resulting data was analyzed to identify differentially expressed genes. Key gene expression changes, such as the upregulation of Cdkn2a and downregulation of Cdc6, were validated using quantitative reverse transcription PCR (RT-qPCR).

Chromatin Immunoprecipitation (ChIP)

To confirm the on-target effect of this compound on histone acetylation at specific gene loci, chromatin immunoprecipitation (ChIP) was employed. Cells were treated with this compound or a control, and chromatin was cross-linked, sheared, and immunoprecipitated with antibodies specific for H3K9ac. The enriched DNA was then analyzed by qPCR using primers targeting the promoter regions of known KAT6A target genes like Cdc6.

Visualized Signaling Pathways and Workflows

WM8014_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects WM8014 This compound KAT6AB KAT6A/B WM8014->KAT6AB Inhibits AcetylCoA Acetyl-CoA AcetylCoA->KAT6AB Competes with Histone_Acetylation Histone Acetylation (H3K9ac) KAT6AB->Histone_Acetylation Reduces Cdkn2a Cdkn2a (p16/p19) Expression KAT6AB->Cdkn2a Upregulates Target_Gene_Expression Target Gene Expression (e.g., Cdc6, E2f2) Histone_Acetylation->Target_Gene_Expression Decreases Cell_Cycle_Arrest Cell Cycle Arrest Target_Gene_Expression->Cell_Cycle_Arrest Induces Cdkn2a->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Leads to Tumor_Growth Tumor Growth Senescence->Tumor_Growth Suppresses

Figure 1: Mechanism of action of this compound leading to tumor growth suppression.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_molecular Molecular Analysis HAT_Assay In Vitro HAT Assay IC50_Determination IC50 Determination HAT_Assay->IC50_Determination Cell_Treatment Cell Treatment with this compound Proliferation_Assay Proliferation Assay Cell_Treatment->Proliferation_Assay Senescence_Assay Senescence Assay (β-gal) Cell_Treatment->Senescence_Assay RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction ChIP_Assay Chromatin Immunoprecipitation Cell_Treatment->ChIP_Assay RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR ChIP_qPCR ChIP-qPCR ChIP_Assay->ChIP_qPCR

Figure 2: A generalized workflow for characterizing the activity of this compound.

References

WM-8014 as a KAT6A Inhibitor in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

WM-8014 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ) and KAT6B.[1][2][3][4] These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is implicated in the pathogenesis of various cancers.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cancer research, and visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and epigenetic therapeutics.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Kd (nM)Reference
KAT6A Cell-free85[1][2]
KAT6B Cell-free28-[1][2][3][4]
KAT5 Cell-free224-[2]
KAT7 Cell-free342-[2]
KAT2A, KAT2B, KAT3A, KAT3B, KAT8 Cell-freeNo significant inhibition-[1][2][3][4]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeEffectIC50 (µM)Reference
Mouse Embryonic Fibroblasts (MEFs)ProliferationGrowth arrest2.4[6]
Eµ-Myc Lymphoma Cells (EMRK1184)ProliferationGrowth inhibition-[1][3][4]

Mechanism of Action and Signaling Pathways

This compound is a reversible and competitive inhibitor with respect to acetyl coenzyme A (acetyl-CoA). It binds to the acetyl-CoA binding pocket of the MYST domain of KAT6A and KAT6B, preventing the transfer of an acetyl group to histone substrates, primarily histone H3 at lysine 23 (H3K23ac). This inhibition of histone acetylation leads to changes in chromatin structure and gene expression.

KAT6A-Mediated Oncogenesis and Inhibition by this compound

In several cancers, elevated KAT6A activity contributes to tumorigenesis by suppressing cellular senescence and promoting pro-proliferative signaling pathways.

G cluster_0 KAT6A Pro-tumorigenic Activity cluster_1 Inhibition by this compound KAT6A KAT6A H3K23ac H3K23ac KAT6A->H3K23ac Acetylates Histone H3 Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A Histone H3 Histone H3 Gene Expression (e.g., cell cycle progression genes) Gene Expression (e.g., cell cycle progression genes) H3K23ac->Gene Expression (e.g., cell cycle progression genes) Activates Tumor Growth Tumor Growth Gene Expression (e.g., cell cycle progression genes)->Tumor Growth Senescence Senescence Gene Expression (e.g., cell cycle progression genes)->Senescence Downregulation leads to This compound This compound KAT6A_inhibited KAT6A (inhibited) This compound->KAT6A_inhibited Competes with Acetyl-CoA KAT6A_inhibited->H3K23ac Blocks Acetylation

Mechanism of this compound Action.
KAT6A Signaling in Glioblastoma

In glioblastoma (GBM), KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by promoting the transcription of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K.[4][5] This is achieved through the acetylation of H3K23, which recruits the TRIM24 protein to the PIK3CA promoter.

G KAT6A KAT6A H3K23ac H3K23ac KAT6A->H3K23ac Acetylates H3K23 TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA promoter PIK3CA promoter TRIM24->PIK3CA promoter Binds to PIK3CA transcription PIK3CA transcription PIK3CA promoter->PIK3CA transcription Activates PI3K/AKT Signaling PI3K/AKT Signaling PIK3CA transcription->PI3K/AKT Signaling Upregulates Glioma Tumorigenesis Glioma Tumorigenesis PI3K/AKT Signaling->Glioma Tumorigenesis This compound This compound This compound->KAT6A Inhibits

KAT6A-PI3K/AKT Pathway in Glioblastoma.

Experimental Protocols

In Vitro Assays

This protocol is for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Incubate at room temperature for 2-4 hours in the dark, with occasional shaking, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay detects senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.

Materials:

  • Cells cultured in 6-well plates or on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Procedure:

  • Treat cells with this compound or a vehicle control for the desired duration.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal staining solution to the cells.

  • Incubate at 37°C (without CO2) overnight.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of blue-stained cells in multiple fields of view.

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound or vehicle control

  • PBS

  • 70% cold ethanol

  • PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Assays

This model is used to assess the effect of this compound on tumor growth in a live organism.

Materials:

  • Transgenic zebrafish line (e.g., with fluorescent vasculature)

  • Human hepatocellular carcinoma cell line (e.g., HepG2) labeled with a fluorescent dye (e.g., DiI)

  • This compound

  • Microinjection setup

  • Fluorescence microscope

Procedure:

  • Culture and label the hepatocellular carcinoma cells with a fluorescent dye.

  • At 2 days post-fertilization (dpf), microinject approximately 200 tumor cells into the yolk sac of zebrafish larvae.

  • At 1 day post-injection (dpi), transfer the larvae to a solution containing this compound or a vehicle control.

  • Incubate the larvae at 34°C for the desired treatment period (e.g., 2 days).

  • At 3 dpi, anesthetize the larvae and image the tumor mass using a fluorescence microscope.

  • Quantify the tumor size and/or metastatic dissemination.

Due to the poor bioavailability of this compound in mice, the more stable derivative WM-1119 is used for in vivo studies. This protocol outlines a typical efficacy study in a syngeneic mouse lymphoma model.

Materials:

  • C57BL/6 mice

  • Eµ-Myc lymphoma cell line (e.g., EMRK1184) expressing a reporter like luciferase

  • WM-1119

  • Vehicle (e.g., PEG400)

  • Bioluminescence imaging system

Procedure:

  • Inject EMRK1184 lymphoma cells intravenously into recipient C57BL/6 mice.

  • Monitor tumor engraftment and growth by bioluminescence imaging.

  • Once tumors are established (e.g., day 3 post-injection), randomize mice into treatment and control groups.

  • Administer WM-1119 (e.g., 50 mg/kg) or vehicle intraperitoneally, typically multiple times a day (e.g., three or four times daily) for a specified period (e.g., 11 days).

  • Monitor tumor burden throughout the experiment using bioluminescence imaging.

  • At the end of the study, euthanize the mice and harvest spleens to analyze tumor infiltration by flow cytometry (e.g., staining for CD19+IgM- cells).

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow

The development and characterization of a KAT6A inhibitor like this compound typically follows a structured workflow.

G High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (e.g., this compound) Lead Optimization (e.g., this compound) Hit Identification->Lead Optimization (e.g., this compound) In Vitro Characterization In Vitro Characterization Lead Optimization (e.g., this compound)->In Vitro Characterization In Vivo Efficacy (e.g., Zebrafish, Mouse models) In Vivo Efficacy (e.g., Zebrafish, Mouse models) In Vitro Characterization->In Vivo Efficacy (e.g., Zebrafish, Mouse models) Preclinical Development Preclinical Development In Vivo Efficacy (e.g., Zebrafish, Mouse models)->Preclinical Development

KAT6A Inhibitor Development Workflow.

Conclusion

This compound is a critical tool for elucidating the role of KAT6A and KAT6B in cancer biology. Its ability to induce senescence and inhibit pro-survival signaling pathways highlights the therapeutic potential of targeting these epigenetic regulators. While this compound itself has limitations for in vivo studies in mammals, its derivative WM-1119 has demonstrated preclinical efficacy, paving the way for the development of novel cancer therapies. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their cancer research endeavors.

References

The Selective KAT6A/B Inhibitor WM-8014: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (MORF). By acting as a reversible competitor of acetyl coenzyme A, this compound effectively reduces histone acetylation at specific lysine residues, leading to significant changes in gene expression and downstream cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on histone acetylation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway. This document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The enzymes responsible for this modification, histone acetyltransferases (HATs), are often dysregulated in various diseases, including cancer. The MYST family of HATs, which includes KAT6A and KAT6B, are particularly implicated as oncogenes in various malignancies.[1] KAT6A, for instance, is known to suppress cellular senescence through its catalytic activity, making it an attractive target for therapeutic intervention.[1][2]

This compound has emerged as a highly selective inhibitor of KAT6A and KAT6B.[3][4] Its ability to induce cell cycle exit and cellular senescence without causing DNA damage highlights its potential as a targeted anti-cancer agent.[1][2] This guide delves into the core mechanism of this compound: its direct impact on histone acetylation.

Quantitative Data on this compound Activity

This compound exhibits high potency and selectivity for KAT6A and KAT6B over other histone acetyltransferases. The following tables summarize the key quantitative data regarding its inhibitory activity and cellular effects.

Target EnzymeIC50 (nM)Binding Affinity (Kd, nM)
KAT6A85
KAT6B28Not Reported
KAT5224Not Reported
KAT7342Not Reported
KAT2A, KAT2B, KAT3A, KAT3B, KAT8No significant inhibitionNot Reported
Table 1: In vitro inhibitory activity of this compound against a panel of histone acetyltransferases.[3][5]
Cell TypeAssayIC50 (µM)
Mouse Embryonic Fibroblasts (MEFs)Proliferation Assay (10 days)2.4
Table 2: Cellular activity of this compound.[4]
Histone MarkCell TypeTreatmentEffect
Global H3K14acMEFs10 µM this compound (5 days)49% decrease
Global H3K9acMEFs10 µM this compound (5 days)No significant change
Table 3: Effect of this compound on global histone acetylation levels.[6]

Mechanism of Action and Signaling Pathway

This compound functions as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding pocket of the MYST domain of KAT6A and KAT6B.[1][2] This direct inhibition of the catalytic activity of KAT6A/B leads to a reduction in the acetylation of their histone substrates. While KAT6A has been reported to acetylate multiple lysine residues on histone H3, including H3K9, H3K14, and H3K23, its substrate specificity can be context-dependent.[7][8] In mouse embryonic fibroblasts (MEFs), treatment with this compound resulted in a significant global reduction of H3K14 acetylation, while global levels of H3K9 acetylation were not significantly affected.[6] However, at specific gene loci regulated by KAT6A, a reduction in H3K9 acetylation has been observed.[3]

The inhibition of KAT6A-mediated histone acetylation by this compound triggers a signaling cascade that culminates in cellular senescence. A key downstream effect is the upregulation of the Cdkn2a tumor suppressor locus, which encodes for both p16INK4A and p19ARF.[9][10] This is accompanied by the downregulation of KAT6A target genes that promote cell cycle progression, such as Cdc6.[9] The activation of the p16INK4A/p19ARF pathway is crucial for the induction of irreversible cell cycle arrest and the senescence phenotype observed upon this compound treatment.[1][2]

WM8014_Pathway This compound Signaling Pathway to Cellular Senescence cluster_nucleus Nucleus WM8014 This compound KAT6A KAT6A/B WM8014->KAT6A inhibits HistoneH3 Histone H3 KAT6A->HistoneH3 acetylates Cdkn2a Cdkn2a locus (p16INK4A / p19ARF) KAT6A->Cdkn2a represses Cdc6 Cdc6 expression KAT6A->Cdc6 activates AcCoA Acetyl-CoA AcCoA->KAT6A H3Kac Reduced H3K9ac (locus-specific) Reduced H3K14ac (global) HistoneH3->H3Kac leads to H3Kac->Cdkn2a de-repression Senescence Cellular Senescence Cdkn2a->Senescence induces Cdc6->Senescence promotes proliferation

This compound mechanism of action on histone acetylation and senescence.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effect of this compound on histone acetylation. For specific details, it is recommended to consult the supplementary information of the primary literature.

Western Blot for Histone Acetylation

This protocol is used to determine the global levels of specific histone acetylation marks.

1. Cell Lysis and Histone Extraction:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

  • Extract histones using an acid extraction method (e.g., with 0.2 M HCl) or a commercial kit.

  • Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Denature histone extracts in Laemmli buffer and load onto a 15% polyacrylamide gel.

  • Run the gel until adequate separation of low molecular weight proteins is achieved.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K14ac) and a loading control (e.g., anti-total H3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Quantify band intensities using image analysis software and normalize the signal of the acetylated histone to the total histone loading control.

WB_Workflow Western Blot Workflow for Histone Acetylation start Cell Treatment with this compound lysis Cell Lysis and Histone Extraction start->lysis sds_page SDS-PAGE lysis->sds_page transfer Electrotransfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-H3K14ac, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Capture and Quantitative Analysis detection->analysis

Workflow for Western Blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the level of specific histone acetylation marks at particular gene loci.

1. Cross-linking and Chromatin Preparation:

  • Treat cells with this compound or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest cells, lyse them, and isolate the nuclei.

  • Resuspend nuclei in a shearing buffer and sonicate to shear chromatin to fragments of 200-500 bp.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Take an aliquot of the chromatin as "input" control.

  • Incubate the remaining chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac) or a negative control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial kit.

4. Analysis by qPCR:

  • Perform quantitative real-time PCR (qPCR) on the purified DNA from the ChIP and input samples.

  • Use primers specific for the gene promoters of interest (e.g., Cdkn2a, Cdc6).

  • Calculate the enrichment of the histone mark at each locus as a percentage of the input DNA.

ChIP_Workflow ChIP-qPCR Workflow for Locus-Specific Histone Acetylation start Cell Treatment and Formaldehyde Cross-linking chromatin_prep Chromatin Shearing (Sonication) start->chromatin_prep immunoprecipitation Immunoprecipitation with Specific Antibody (e.g., anti-H3K9ac) chromatin_prep->immunoprecipitation elution Elution and Reverse Cross-linking immunoprecipitation->elution dna_purification DNA Purification elution->dna_purification analysis qPCR Analysis with Locus-Specific Primers dna_purification->analysis

Workflow for ChIP-qPCR analysis of histone acetylation.

Conclusion

This compound is a valuable tool for studying the roles of KAT6A and KAT6B in health and disease. Its potent and selective inhibition of these HATs leads to a decrease in specific histone acetylation marks, altering the epigenetic landscape and inducing cellular senescence. The detailed information provided in this technical guide offers a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the KAT6 family of enzymes. The provided protocols and pathway diagrams serve as a starting point for the practical application of this compound in a research setting.

References

In-Depth Technical Guide: Biological Pathways Modulated by WM-8014 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological pathways affected by WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. This document details the mechanism of action, downstream cellular effects, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Inhibition of KAT6A and KAT6B

This compound is a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA) for the histone acetyltransferases KAT6A and KAT6B.[1] By binding to the acetyl-CoA pocket of these enzymes, this compound prevents the transfer of acetyl groups to histone and non-histone protein substrates. This inhibition of KAT6A and KAT6B activity is the primary mechanism through which this compound exerts its biological effects.

Key Biological Pathways and Cellular Outcomes

The inhibition of KAT6A and KAT6B by this compound triggers a cascade of downstream events, primarily culminating in cell cycle arrest and the induction of cellular senescence. This targeted action makes this compound a promising candidate for cancer therapy.

Cell Cycle Arrest in G0/G1 Phase

Treatment with this compound leads to a robust cell cycle arrest in the G0/G1 phase.[2][3] This is a direct consequence of the altered expression of key cell cycle regulators. The p16INK4A-p19ARF pathway is activated, leading to an irreversible exit from the cell cycle.[4]

Induction of Cellular Senescence

A hallmark of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[1][5] This process is dependent on the tumor suppressor protein p16INK4A (encoded by the CDKN2A gene).[1][6] Senescent cells exhibit characteristic morphological changes, including an enlarged and flattened appearance, and express senescence-associated β-galactosidase (SA-β-gal).

Modulation of Gene Expression

The inhibition of KAT6A/B by this compound leads to specific changes in gene expression that drive the observed cellular phenotypes. Notably, the expression of the cyclin-dependent kinase inhibitor 2A (CDKN2A), which encodes p16INK4A and p19ARF, is upregulated.[4][7] Conversely, the expression of several genes critical for cell cycle progression is downregulated, including:

  • Cdc6: A key regulator of DNA replication.[4][7]

  • E2f2, Ezh2, and Melk: Transcription factors and epigenetic modifiers involved in cell proliferation.[7]

Altered Histone Acetylation

As a direct consequence of its mechanism of action, this compound treatment reduces the acetylation of specific histone residues. A primary target is the reduction of H3K9 acetylation at the transcription start sites of KAT6A target genes.[7] At higher concentrations, this compound can also lead to a reduction in global H3K14 acetylation, which is mediated by KAT7.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound treatment.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

TargetIC50 (nM)
KAT6A8[2][3][8]
KAT6B28[2][3]
KAT5 (Tip60)224[4]
KAT7342[4]

Table 2: Cellular Potency of this compound

Cell TypeAssayIC50 (µM)
Mouse Embryonic Fibroblasts (MEFs)Proliferation2.4[8]
Lymphoma CellsProliferationNot explicitly quantified, but inhibits proliferation[2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound treatment.

WM8014_Pathway This compound Mechanism of Action cluster_downstream Downstream Effects WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B Inhibits CDKN2A CDKN2A (p16INK4A) Upregulation Cdc6 Cdc6, E2f2, Ezh2, Melk Downregulation Histones Histones (e.g., H3K9) KAT6A_B->Histones Acetylates Acetylated_Histones Acetylated Histones KAT6A_B->Acetylated_Histones KAT6A_B->CDKN2A Represses KAT6A_B->Cdc6 Activates Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest Senescence Cellular Senescence Gene_Expression->Senescence Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro cluster_invivo In_Vitro In Vitro Studies HAT_Assay HAT Activity Assay In_Vitro->HAT_Assay Proliferation_Assay Cell Proliferation Assay In_Vitro->Proliferation_Assay Senescence_Assay Senescence Assay (SA-β-gal) In_Vitro->Senescence_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle_Assay RNA_Seq RNA Sequencing In_Vitro->RNA_Seq In_Vivo In Vivo Studies Zebrafish_Model Zebrafish Xenograft Model In_Vivo->Zebrafish_Model

References

Structural Basis for WM-8014 Inhibition of KAT6A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of K-acetyltransferase 6A (KAT6A) by the potent and selective small molecule inhibitor, WM-8014. We will explore the binding kinetics, key molecular interactions, and the downstream cellular consequences of this inhibition. This document consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying mechanisms to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Introduction to KAT6A and this compound

K-acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a member of the MYST family of histone acetyltransferases.[1] It plays a crucial role in chromatin modification and gene regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] Dysregulation of KAT6A activity is implicated in various cancers, including acute myeloid leukemia, making it a compelling therapeutic target.[2]

This compound is a highly potent and selective inhibitor of KAT6A.[3][4] It was identified through high-throughput screening and subsequent medicinal chemistry optimization.[5] This guide delves into the specifics of how this compound exerts its inhibitory effect on KAT6A at a molecular level.

Mechanism of Action: Reversible Competition with Acetyl-CoA

Biochemical and structural studies have demonstrated that this compound is a reversible competitor of acetyl coenzyme A (acetyl-CoA), the natural cofactor for KAT6A's enzymatic activity.[2][5] this compound binds to the acetyl-CoA binding pocket within the MYST domain of KAT6A, thereby preventing the binding of acetyl-CoA and subsequent histone acetylation.[2][6]

The following diagram illustrates the competitive inhibition mechanism:

WM_8014_Mechanism_of_Action cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound KAT6A KAT6A (Enzyme) AcetylatedHistone Acetylated Histone KAT6A->AcetylatedHistone Binds Acetyl-CoA & Histone AcetylCoA Acetyl-CoA AcetylCoA->KAT6A AcetylCoA->KAT6A Blocked WM8014 This compound (Inhibitor) WM8014->KAT6A Competitively Binds to Acetyl-CoA Site Histone Histone Substrate Histone->KAT6A Products Products AcetylatedHistone->Products Acetylation

Figure 1: Competitive Inhibition of KAT6A by this compound.

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
TargetIC50 (nM)
KAT6A 8 [3]
KAT6B28[4]
KAT5 (Tip60)224[4][7]
KAT7 (HBO1)342[4][7]
KAT2A (GCN5)No significant activity
KAT2B (PCAF)No significant activity
KAT3A (CBP)No significant activity[4]
KAT3B (p300)No significant activity[4]
KAT8 (MOF)No significant activity

Data compiled from multiple sources, slight variations may exist between studies.

Table 2: Binding Affinity of this compound for KAT6A (MYST Domain)
ParameterValueMethod
KD (nM) 5.0 [2][4]Surface Plasmon Resonance (SPR)
ka (1/Ms)Not ReportedSurface Plasmon Resonance (SPR)
kd (1/s)Not ReportedSurface Plasmon Resonance (SPR)

Structural Basis of Inhibition: Key Interactions in the Acetyl-CoA Binding Pocket

The co-crystal structure of a modified KAT6A MYST domain (MYSTCryst) in complex with WM-1119, a close analog of this compound, has been solved (PDB ID: 6CT2), providing a detailed view of the inhibitor's binding mode.[5] this compound occupies the same binding site as acetyl-CoA.

The key interactions between this compound and the KAT6A acetyl-CoA binding pocket include:

  • Hydrogen Bonds: The acyl sulfonohydrazide core of this compound forms hydrogen bonds with the backbone of residues in the binding pocket, mimicking the interactions of the pyrophosphate group of acetyl-CoA.

  • Hydrophobic Interactions: The phenyl and biphenyl groups of this compound are involved in extensive hydrophobic interactions with nonpolar residues lining the pocket.

The following diagram illustrates the key amino acid residues in the KAT6A binding pocket that interact with this compound.

WM_8014_Binding_Site cluster_pocket KAT6A Acetyl-CoA Binding Pocket WM8014 This compound Acyl Sulfonohydrazide Core Phenyl Group Biphenyl Group Q654 Gln654 WM8014:f0->Q654 H-Bond G657 Gly657 WM8014:f0->G657 H-Bond Other_hydrophobic Other Hydrophobic Residues WM8014:f1->Other_hydrophobic Hydrophobic Interaction WM8014:f2->Other_hydrophobic Hydrophobic Interaction D685 Asp685 R704 Arg704

Figure 2: Schematic of this compound Interactions within the KAT6A Binding Pocket.

Downstream Cellular Effects of KAT6A Inhibition

Inhibition of KAT6A by this compound leads to a cascade of cellular events, primarily culminating in cell cycle arrest and cellular senescence.[2][5] This is achieved through the upregulation of the CDKN2A locus, which encodes the tumor suppressors p16INK4A and p19ARF.[2][5] Consequently, the expression of KAT6A target genes involved in cell cycle progression, such as Cdc6, is downregulated.[5]

KAT6A_Signaling_Pathway WM8014 This compound KAT6A KAT6A WM8014->KAT6A inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Acetylation promotes CDKN2A CDKN2A Locus (p16INK4A/p19ARF) KAT6A->CDKN2A represses Cdc6 Cdc6 Expression KAT6A->Cdc6 activates Cell_Cycle_Progression Cell Cycle Progression CDKN2A->Cell_Cycle_Progression inhibits Cdc6->Cell_Cycle_Progression promotes Senescence Cellular Senescence Cell_Cycle_Progression->Senescence leads to (when blocked)

Figure 3: Downstream Signaling Pathway Affected by this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Illustrative)

This protocol is a representative example based on common methodologies for measuring HAT activity.

  • Reagents:

    • Recombinant human KAT6A enzyme

    • Histone H3 peptide substrate

    • [3H]-Acetyl-CoA

    • This compound (or other inhibitors) in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing KAT6A enzyme, histone H3 substrate, and assay buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding [3H]-Acetyl-CoA.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).

    • Transfer the reaction mixture to a filter plate that captures the histone peptides.

    • Wash the filter plate to remove unincorporated [3H]-Acetyl-CoA.

    • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the general steps for determining the binding kinetics of this compound to KAT6A.

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant human KAT6A (ligand)

    • This compound (analyte)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC/NHS)

  • Procedure:

    • Immobilize recombinant KAT6A onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein or with an irrelevant protein.

    • Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.

    • Monitor the change in resonance units (RU) in real-time to measure the association of this compound to KAT6A.

    • After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.

    • Regenerate the sensor chip surface between different analyte concentrations if necessary.

    • Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Start Start Immobilize Immobilize KAT6A on Sensor Chip Start->Immobilize Inject_Analyte Inject this compound (Association) Immobilize->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Regenerate Chip Inject_Buffer->Regenerate Analyze Analyze Sensorgram (Determine ka, kd, KD) Inject_Buffer->Analyze Regenerate->Inject_Analyte Next Concentration End End Analyze->End

Figure 4: General Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

This compound is a potent and selective inhibitor of KAT6A that acts by competitively binding to the acetyl-CoA pocket of the enzyme. The structural basis for its high affinity is rooted in a combination of hydrogen bonding and hydrophobic interactions within this pocket. By inhibiting KAT6A, this compound triggers a signaling cascade that leads to cell cycle arrest and senescence, highlighting its therapeutic potential in cancers driven by KAT6A dysregulation. The data and protocols presented in this guide offer a comprehensive overview for researchers working on KAT6A inhibition and related drug discovery efforts.

References

Impact of WM-8014 on Gene Expression and Transcription: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in chromatin organization and function through the acetylation of histones, thereby regulating gene transcription.[1][2] This document provides a detailed technical guide on the molecular impact of this compound, focusing on its mechanism of action, effects on global gene expression, and its influence on key signaling pathways. Experimental protocols for assays used to determine these effects are also detailed, providing a comprehensive resource for researchers in oncology and epigenetic drug development.

Introduction: this compound and its Molecular Target

This compound was identified through high-throughput screening as a highly potent inhibitor of KAT6A (IC50 of 8 nM) and the closely related KAT6B (IC50 of 28 nM).[3][4] Structurally and biochemically, it acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), binding to the acetyl-CoA pocket on the KAT6A enzyme and thereby preventing the transfer of acetyl groups to histone substrates.[1][2]

The primary molecular consequence of this compound activity is the reduction of histone acetylation. Specifically, this compound has been shown to decrease acetylation of histone H3 at lysine 9 (H3K9ac) at the transcription start sites of KAT6A target genes.[5][6] This epigenetic modification is critical for maintaining an open chromatin state permissive for transcription. By inhibiting KAT6A/B, this compound effectively alters the chromatin landscape, leading to significant changes in gene expression that mimic the genetic loss of KAT6A.[2][3] These changes ultimately drive cells toward cell cycle arrest and a state of cellular senescence, a key mechanism for its anti-tumor activity.[1]

Mechanism of Action on Transcription

The primary mechanism by which this compound influences gene expression is through the direct inhibition of KAT6A/B-mediated histone acetylation. This process can be visualized as a direct intervention in the transcriptional machinery.

cluster_0 Cell Nucleus cluster_1 Histone Acetylation cluster_2 Gene Transcription WM8014 This compound KAT6A KAT6A/B Enzyme WM8014->KAT6A Inhibits (Competitive) AcetylCoA Acetyl-CoA AcetylCoA->KAT6A Binds H3K9ac Acetylated H3K9 KAT6A->H3K9ac Catalyzes Acetylation Histone Histone H3 Tail Histone->H3K9ac Chromatin Open Chromatin (Transcriptionally Active) H3K9ac->Chromatin Promotes TargetGene Target Gene Expression (e.g., Cdc6, E2f2) Chromatin->TargetGene Enables

Caption: Mechanism of this compound transcriptional repression.

Impact on Global Gene Expression and Key Signaling Pathways

Treatment of cells with this compound induces a gene expression signature characteristic of cellular senescence.[6][7] This is primarily driven by the upregulation of cell cycle inhibitors and the downregulation of genes required for cell proliferation. The effects are mediated through the p16INK4A–p19ARF pathway, leading to an irreversible exit from the cell cycle.[7]

RNA sequencing (RNA-seq) of mouse embryonic fibroblasts (MEFs) treated with this compound revealed significant changes in gene expression consistent with loss of KAT6A function.[6] Key differentially expressed genes are summarized below.

Gene SymbolGene NameFunctionExpression Change
Upregulated Genes
Cdkn2aCyclin Dependent Kinase Inhibitor 2AEncodes p16(INK4a) and p19(ARF), key tumor suppressors that induce cell cycle arrest.[5]Upregulated
Cdkn1aCyclin Dependent Kinase Inhibitor 1AEncodes p21, a potent cell cycle inhibitor.[3][8]Upregulated
Downregulated Genes
Cdc6Cell Division Cycle 6Regulator of DNA replication, known KAT6A target gene.[5][6]Downregulated
E2f2E2F Transcription Factor 2Promotes cell cycle progression.[5]Downregulated
Ezh2Enhancer of Zeste 2 Polycomb Repressive Complex 2 SubunitHistone methyltransferase involved in cell proliferation.[5]Downregulated
MelkMaternal Embryonic Leucine Zipper KinaseSerine/threonine kinase involved in cell cycle.[5]Downregulated

The primary signaling pathway impacted by this compound leads to the induction of cellular senescence. Inhibition of KAT6A/B reduces acetylation at the promoters of its target genes, including those that repress the Cdkn2a locus. This de-repression leads to the robust expression of the tumor suppressor proteins p16(INK4a) and p19(ARF), which in turn block cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) and stabilizing p53, respectively.

WM8014 This compound KAT6A KAT6A/B WM8014->KAT6A Inhibits H3K9ac H3K9 Acetylation at Target Loci KAT6A->H3K9ac Promotes Repressors Repressors of Cdkn2a Locus H3K9ac->Repressors Maintains Expression Cdkn2a Cdkn2a Gene Expression Repressors->Cdkn2a Inhibits p16_p19 p16(INK4a) / p19(ARF) Protein Synthesis Cdkn2a->p16_p19 CDK4_6 CDK4/6 p16_p19->CDK4_6 Inhibits p16 p53 p53 p16_p19->p53 Stabilizes p19 CellCycle Cell Cycle Arrest (G1 Phase) CDK4_6->CellCycle p53->CellCycle Senescence Cellular Senescence CellCycle->Senescence

Caption: this compound induction of the cellular senescence pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the impact of this compound on gene expression.

This protocol outlines the workflow for analyzing genome-wide transcriptional changes following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., mouse embryonic fibroblasts) at a desired density and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 4 and 10 days).[6] Include an inactive control compound where possible.

    • Ensure biological replicates (n≥3) for each condition.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from total RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate sufficient read depth (e.g., >20 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Assess raw read quality using tools like FastQC.

    • Alignment: Align reads to a reference genome (e.g., mm10 for mouse) using a splice-aware aligner like STAR.

    • Quantification: Count reads per gene using tools such as featureCounts or HTSeq.

    • Differential Expression: Perform differential gene expression analysis using packages like DESeq2 or edgeR in R. Genes with a False Discovery Rate (FDR) < 0.05 are typically considered significant.[6]

    • Pathway Analysis: Use gene set enrichment analysis (GSEA) or tools like ROAST to identify affected biological pathways.[6]

cluster_bio Bioinformatics Analysis start Cell Culture (e.g., MEFs) treatment Treatment: - this compound - Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA QC (RIN > 8) rna_extraction->qc1 lib_prep mRNA Library Preparation qc1->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing bioinformatics Bioinformatics Pipeline sequencing->bioinformatics align Alignment to Reference Genome bioinformatics->align quant Gene-level Quantification align->quant de Differential Expression Analysis quant->de pathway Pathway Enrichment de->pathway

Caption: Workflow for RNA-seq gene expression analysis.

RT-qPCR is used to validate the expression changes of specific genes identified by RNA-seq.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA as described in the RNA-seq protocol.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher) according to the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Cdkn2a, Cdc6), and a qPCR master mix (e.g., SYBR Green).

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

    • Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Determine the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a specific and potent inhibitor of KAT6A/B that profoundly impacts the transcriptional landscape of cells. By reducing histone acetylation at key gene loci, it triggers a durable cell cycle arrest and cellular senescence program, primarily through the upregulation of the Cdkn2a locus. The data summarized herein underscore its potential as a therapeutic agent for cancers reliant on KAT6A/B activity and provide a robust framework for further investigation into its molecular effects.

References

WM-8014: A Potent Epigenetic Modulator Targeting KAT6A/B for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B. By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to a reduction in histone acetylation at specific lysine residues. This inhibition triggers a cascade of cellular events, primarily characterized by cell cycle arrest and the induction of cellular senescence through the p16INK4A–p19ARF tumor suppressor pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its role in epigenetic regulation, with a focus on its therapeutic potential in oncology.

Introduction to this compound and its Target: KAT6A/B

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is generally associated with transcriptional activation.

The MYST family of HATs, which includes KAT6A and KAT6B, are frequently implicated in the development and progression of various cancers.[1] Genetic alterations, such as chromosomal translocations involving the KAT6A gene, are associated with acute myeloid leukemia (AML).[1] Both KAT6A and KAT6B are critical for maintaining cellular proliferation and preventing premature senescence.[1]

This compound emerged from a high-throughput screen of over 243,000 small molecules as a potent and selective inhibitor of KAT6A.[2] It acts as a reversible competitor of acetyl-CoA, effectively blocking the acetyltransferase activity of KAT6A and the closely related KAT6B.[2] This targeted inhibition makes this compound a valuable tool for studying the biological functions of these enzymes and a promising candidate for therapeutic development.

Mechanism of Action: Induction of Senescence via the p16INK4A–p19ARF Pathway

The primary mechanism of action of this compound involves the induction of cellular senescence, a state of irreversible cell cycle arrest. This process is mediated through the activation of the p16INK4A–p19ARF tumor suppressor pathway.[3]

Upon inhibition of KAT6A/B by this compound, the expression of key cell cycle regulators is altered. Notably, the expression of Cdkn2a, which encodes both the p16INK4A and p19ARF proteins, is upregulated.[3] Concurrently, the expression of KAT6A target genes that promote cell cycle progression, such as Cdc6 and E2f2, is downregulated.[2][4]

The p16INK4A protein is a cyclin-dependent kinase (CDK) inhibitor that specifically targets CDK4 and CDK6. By inhibiting these kinases, p16INK4A prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb binds to and sequesters the E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and progression, ultimately leading to a G1 cell cycle arrest.[5][6]

The p19ARF protein, on the other hand, functions by inhibiting the E3 ubiquitin ligase MDM2.[5] This inhibition leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of various target genes, including the CDK inhibitor p21, which further contributes to cell cycle arrest.[7] The combined action of p16INK4A and p19ARF creates a robust and irreversible cell cycle block, characteristic of cellular senescence.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target EnzymeIC50 (nM)Assay TypeReference
KAT6A 8Cell-free[8]
KAT6B 28Cell-free[9]
KAT5 (Tip60) 224Cell-free[3]
KAT7 (HBO1) 342Cell-free[3]
KAT8 (MOF) >10,000Cell-free[10]
KAT2A (GCN5) >10,000Cell-free[10]
KAT2B (PCAF) >10,000Cell-free[10]
KAT3A (CBP) >10,000Cell-free[10]
KAT3B (p300) >10,000Cell-free[10]

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Histone Acetyltransferases. This table showcases the high potency and selectivity of this compound for KAT6A and KAT6B over other HAT family members.

Cell LineIC50 (µM)Assay TypeDurationReference
Mouse Embryonic Fibroblasts (MEFs)2.4Proliferation Assay10 days[8]

Table 2: Anti-proliferative Activity of this compound. This table demonstrates the effect of this compound on the proliferation of mouse embryonic fibroblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

Mouse Embryonic Fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis of Histone Acetylation

Objective: To determine the effect of this compound on global histone acetylation levels.

Protocol:

  • Cell Lysis: After treatment with this compound or DMSO for the desired time, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Histones are then extracted using an acid extraction protocol or whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: The protein concentration of the extracts is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 10-20 µg) are separated on a 15% SDS-polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.[12][13]

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11] The membrane is then incubated overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and a loading control (e.g., anti-total H3 or anti-actin).[11]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.[12]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Preparation: MEFs are treated with various concentrations of this compound or DMSO for the indicated times. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[14] For S-phase analysis, cells can be pulsed with 5-bromo-2'-deoxyuridine (BrdU) for 1 hour before harvesting, followed by fixation and staining with an anti-BrdU antibody and a DNA dye like 7-AAD.[3]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.[14]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect cellular senescence induced by this compound.

Protocol:

  • Cell Fixation: MEFs are seeded in 6-well plates and treated with this compound or DMSO. After the treatment period, the cells are washed twice with PBS and fixed for 10-15 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[4][15]

  • Staining: After fixation, the cells are washed twice with PBS and then incubated overnight at 37°C (in a non-CO2 incubator) with the SA-β-Gal staining solution.[4][15] The staining solution contains 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[4][15]

  • Imaging: Senescent cells, which stain blue, are visualized and counted using a bright-field microscope.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify changes in gene expression following this compound treatment.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. The quality and quantity of the RNA are assessed using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[16]

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method.[16] The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH or ACTB), and SYBR Green master mix.

  • Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, normalized to the expression of the reference gene.[17]

In Vivo Zebrafish Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a cancer model.

Protocol:

  • Cell Preparation and Injection: Human cancer cells (e.g., hepatocellular carcinoma cells) expressing a fluorescent protein like GFP are harvested and resuspended in PBS. Approximately 100-200 cells are microinjected into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.[18][19]

  • Drug Treatment: Following injection, the embryos are transferred to a 96-well plate and exposed to different concentrations of this compound or DMSO in the embryo medium.

  • Imaging and Analysis: The growth of the fluorescently labeled tumor cells is monitored daily using a fluorescence microscope. The tumor size is quantified by measuring the fluorescent area. The effect of this compound on tumor growth is determined by comparing the tumor size in treated versus control embryos.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

WM8014_Signaling_Pathway cluster_WM8014 This compound Action cluster_HATs Histone Acetyltransferases cluster_Histones Histone Acetylation cluster_Gene_Expression Gene Expression cluster_Cell_Cycle Cell Cycle Regulation WM8014 This compound KAT6A KAT6A WM8014->KAT6A KAT6B KAT6B WM8014->KAT6B Acetylation Acetylation KAT6A->Acetylation KAT6B->Acetylation Histones Histones (H3K9, H3K14) Histones->Acetylation Cdkn2a Cdkn2a (p16INK4A, p19ARF) Expression ↑ Acetylation->Cdkn2a CellCycleGenes Cell Cycle Progression Genes ↓ (e.g., Cdc6, E2f2) Acetylation->CellCycleGenes p16 p16INK4A Cdkn2a->p16 p19 p19ARF Cdkn2a->p19 CDK46 CDK4/6 p16->CDK46 MDM2 MDM2 p19->MDM2 pRb pRb CDK46->pRb E2F E2F pRb->E2F Senescence Cellular Senescence pRb->Senescence E2F->CellCycleGenes p53 p53 MDM2->p53 CellCycleArrest Cell Cycle Arrest (G1) p53->CellCycleArrest CellCycleArrest->Senescence Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation cluster_Data Data Analysis & Interpretation CellCulture Cell Culture (e.g., MEFs) Treatment This compound Treatment CellCulture->Treatment WesternBlot Western Blot (Histone Acetylation) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle SenescenceAssay Senescence Assay (SA-β-Gal Staining) Treatment->SenescenceAssay qPCR qRT-PCR (Gene Expression) Treatment->qPCR DataAnalysis Quantitative Data Analysis WesternBlot->DataAnalysis CellCycle->DataAnalysis SenescenceAssay->DataAnalysis qPCR->DataAnalysis Zebrafish Zebrafish Embryos Xenograft Cancer Cell Xenograft Zebrafish->Xenograft InVivoTreatment This compound Treatment Xenograft->InVivoTreatment Imaging Fluorescence Imaging InVivoTreatment->Imaging Analysis Tumor Growth Analysis Imaging->Analysis Analysis->DataAnalysis Conclusion Conclusion on Efficacy & Mechanism DataAnalysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for WM-8014 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WM-8014, a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B, in in vitro research settings. Detailed protocols for key experimental assays are provided to ensure reproducible and accurate results.

Introduction

This compound is a small molecule inhibitor that competitively and reversibly binds to the acetyl-CoA binding site of KAT6A and KAT6B[1][2][3]. Inhibition of these enzymes leads to a block in histone acetylation, specifically targeting H3K9 and H3K23[4][5][6]. This epigenetic modification results in cell cycle arrest, induction of cellular senescence, and suppression of tumor cell proliferation, making this compound a valuable tool for cancer research and drug development[3][5][7][8]. The induction of senescence by this compound is dependent on the p16INK4A–p19ARF pathway[1][2][3].

Quantitative Data Summary

The following tables summarize the key in vitro concentrations and inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay TypeReference
KAT6A8 nMCell-free enzymatic assay[7]
KAT6B28 nMCell-free enzymatic assay[1]
KAT5 (Tip60)224 nMCell-free enzymatic assay[1][2]
KAT7 (HBO1)342 nMCell-free enzymatic assay[1][2]
MOZ (KAT6A)55 nMEnzymatic assay[9]

Table 2: Cellular Activity of this compound

Cell LineEffectIC50 / ConcentrationDurationReference
Mouse Embryonic Fibroblasts (MEFs)Inhibition of proliferation2.4 µM10 days[3][7]
Mouse Embryonic Fibroblasts (MEFs)Induction of cell cycle arrestUp to 40 µM8 days (irreversible)[7]
Mouse Embryonic Fibroblasts (MEFs)Induction of senescence1.6 µM-[5]
Lymphoma cellsInhibition of proliferation--[8]

Signaling Pathway

This compound exerts its effects by inhibiting KAT6A/B, leading to the upregulation of the Cdkn2a locus, which encodes the tumor suppressor proteins p16INK4A and p19ARF. This activation of the p16INK4A/ARF pathway results in cell cycle arrest and subsequent cellular senescence.

WM8014_Signaling_Pathway WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B inhibits Histone_Acetylation Histone Acetylation (H3K9ac, H3K23ac) KAT6A_B->Histone_Acetylation promotes Cdkn2a Cdkn2a Locus (p16INK4A / p19ARF) Histone_Acetylation->Cdkn2a represses Cell_Cycle_Arrest Cell Cycle Arrest Cdkn2a->Cell_Cycle_Arrest promotes Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence leads to

This compound signaling pathway leading to cellular senescence.

Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound is outlined below. This workflow can be adapted based on specific research questions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis Cell_Culture Cell Culture (e.g., MEFs, cancer cell lines) Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment WM8014_Prep This compound Stock Solution (in DMSO) WM8014_Prep->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Senescence_Staining Senescence-Associated β-Galactosidase Staining Treatment->Senescence_Staining Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blotting (Histone Acetylation) Treatment->Western_Blot

General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric assay such as MTT or WST-1.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or WST-1 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 40 µM is recommended as a starting point. Include a DMSO-only vehicle control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired duration (e.g., 24, 48, 72 hours, or up to 10 days for senescence studies).

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

Materials:

  • Cells treated with this compound (e.g., 10 µM for 15 days) and control cells[7].

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.

  • Observe and image the cells under a bright-field microscope.

  • Quantify the percentage of blue-stained (senescent) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Cells treated with this compound and control cells.

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. For more detailed analysis, co-staining with markers like BrdU or Ki-67 can be performed[7].

Western Blotting for Histone Acetylation

This protocol is for the detection of changes in global histone acetylation levels upon treatment with this compound.

Materials:

  • Cells treated with this compound and control cells.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.

Solubility and Storage

  • Solubility: this compound is soluble in DMSO (up to 77 mg/mL or 200.3 mM) and ethanol[7]. It is insoluble in water.

  • Storage: Store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year[7]. Avoid repeated freeze-thaw cycles.

Disclaimer

This product is for research use only and is not intended for human or diagnostic use. Please refer to the safety data sheet (SDS) for handling and safety information.

References

Application Notes and Protocols for WM-8014 Treatment of Mouse Embryonic Fibroblasts (MEFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-8014 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1] These enzymes play a crucial role in chromatin modification and gene expression, and their dysregulation has been implicated in various cancers.[1][2] In mouse embryonic fibroblasts (MEFs), treatment with this compound has been demonstrated to induce cell cycle arrest and cellular senescence, making it a valuable tool for studying these fundamental cellular processes and for potential therapeutic development.[1][3][4] These application notes provide detailed protocols for the treatment of MEFs with this compound, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound acts as a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA) binding to the MYST domain of KAT6A and KAT6B.[1][5] This inhibition prevents the acetylation of histone H3 at lysine 9 (H3K9ac) at specific gene loci, leading to changes in gene expression.[5] Notably, in MEFs, this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor Cdkn2a (which encodes both p16INK4A and p19ARF) and downregulation of KAT6A target genes such as Cdc6 and E2f2, which are involved in DNA replication and cell cycle progression.[4][5][6] The induction of the p16INK4A/p19ARF pathway is critical for the observed cell cycle exit and induction of a senescent state, which is characterized by an irreversible growth arrest.[4][5] Importantly, this cellular response is achieved without inducing DNA damage.[1][7]

Data Presentation

Quantitative Summary of this compound Activity
ParameterValueCell/SystemReference
IC50 (KAT6A) 8 nMCell-free assay[3][8]
IC50 (KAT6B) 28 nMCell-free assay[4]
IC50 (KAT5) 224 nMCell-free assay[4][8]
IC50 (KAT7) 342 nMCell-free assay[4][5]
IC50 (MEF Proliferation) 2.4 µME14.5 MEFs[3]
Equilibrium Dissociation Constant (KD) 5 nMSurface Plasmon Resonance[8]
Gene Expression Changes in MEFs Treated with this compound
GeneRegulationFold Change/ObservationTreatment ConditionReference
Cdkn2a (Ink4a/Arf) UpregulatedSignificant increase10 µM this compound for 4 and 10 days[4][5][6]
Cdc6 DownregulatedConcentration-dependent reduction10 µM this compound for 4 and 10 days[4][5][6]
E2f2 DownregulatedConcentration-dependent reduction10 µM this compound for 4 and 10 days[5][6]

Experimental Protocols

Protocol 1: Preparation and Culture of Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the basic steps for culturing MEFs. For detailed instructions on MEF isolation from embryos, please refer to established protocols.[9]

Materials:

  • Cryopreserved MEFs

  • MEF Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 2 mM L-glutamine

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Rapidly thaw a cryovial of MEFs in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed MEF Culture Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh MEF Culture Medium.

  • Plate the cells onto a suitable culture vessel (e.g., T75 flask).

  • Incubate at 37°C with 5% CO2.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA. MEFs should be used at early passages (typically before passage 5) for optimal results.

Protocol 2: Treatment of MEFs with this compound for Proliferation and Senescence Assays

This protocol details the treatment of MEFs with this compound to assess its effects on cell proliferation and to induce senescence.

Materials:

  • Healthy, sub-confluent MEFs (passage 2-4)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MEF Culture Medium

  • Multi-well plates (e.g., 6-well or 96-well)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Trypsinize and count MEFs. Seed the cells into multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5 x 10^4 cells/well for a 6-well plate). Allow cells to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound in MEF Culture Medium by diluting the stock solution. A typical final concentration for inducing senescence is 10 µM.[6] For dose-response curves, a range of concentrations (e.g., 0.1 µM to 40 µM) can be used.[3]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired period. For proliferation assays, this may be up to 10 days.[3] For gene expression analysis, time points of 4 and 10 days have been shown to be effective.[6] For senescence assays, incubation for 8-15 days is recommended.[10]

  • Analysis:

    • Cell Proliferation: Count cells at different time points using a hemocytometer or an automated cell counter.

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After the treatment period, fix and stain the cells for SA-β-gal activity according to the manufacturer's protocol. Senescent cells will stain blue.

    • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after BrdU incorporation and 7-AAD staining.[10] A G0/G1 arrest is expected.

    • Gene Expression Analysis (RT-qPCR): Extract RNA from treated and control cells, reverse transcribe to cDNA, and perform quantitative PCR to analyze the expression of target genes such as Cdkn2a, Cdc6, and E2f2.[6]

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B Inhibits Acetylated H3 Acetylated H3 KAT6A/B->Acetylated H3 Catalyzes Cdkn2a (p16/p19) Cdkn2a (p16/p19) KAT6A/B->Cdkn2a (p16/p19) Suppresses Cdc6, E2f2 Cdc6, E2f2 KAT6A/B->Cdc6, E2f2 Activates transcription of Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A/B Competes with Histone H3 Histone H3 Acetylated H3->Cdc6, E2f2 Promotes transcription of Cell Cycle Arrest Cell Cycle Arrest Cdkn2a (p16/p19)->Cell Cycle Arrest Induces Cdc6, E2f2->Cell Cycle Arrest Promotes progression past G1/S Senescence Senescence Cell Cycle Arrest->Senescence

Caption: this compound signaling pathway in MEFs.

G cluster_workflow Experimental Workflow cluster_analysis 6. Analysis A 1. Culture MEFs B 2. Seed MEFs in Multi-well Plates A->B C 3. Prepare this compound Working Solutions B->C D 4. Treat MEFs with this compound C->D E 5. Incubate (4-15 days) D->E F Proliferation Assay E->F Time-course G Senescence Assay (SA-β-gal) E->G Endpoint H Cell Cycle Analysis (FACS) E->H Endpoint I Gene Expression (RT-qPCR) E->I Time-course/ Endpoint

Caption: Workflow for this compound treatment and analysis in MEFs.

References

Application Notes and Protocols for Studying Lymphoma Cell Lines with WM-8014

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of WM-8014, a potent and selective inhibitor of lysine acetyltransferases KAT6A and KAT6B, for studying lymphoma cell lines.

Introduction

This compound is a small molecule inhibitor targeting the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B (also known as MORF).[1][2][3][4][5] These enzymes play a crucial role in chromatin modification and gene expression, and their dysregulation is implicated in various cancers, including lymphoma.[1][3][4] this compound acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of histone acetylation.[1][3][4] This inhibition induces cell cycle arrest, cellular senescence, and a subsequent reduction in tumor growth, making this compound a valuable tool for preclinical lymphoma research.[1][3][6] A structurally related compound, WM-1119, which has greater bioavailability, has been shown to halt the progression of lymphoma in murine models.[1][3][4]

Mechanism of Action

This compound selectively inhibits KAT6A and KAT6B, leading to a decrease in the acetylation of histone H3.[4] This epigenetic modification results in changes in gene expression, including the upregulation of cell cycle inhibitors like CDKN2A (p16INK4A/p19ARF) and the downregulation of genes involved in cell proliferation, such as CDC6.[4][7][8] The ultimate cellular outcomes of this compound treatment are cell cycle exit and the induction of cellular senescence, a state of irreversible growth arrest, without causing DNA damage.[1][3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Binding Affinity (KD, nM)
KAT6A 8[2][5][6]5[5][9]
KAT6B 28[2][5]-
KAT5 (Tip60) 224[5][9]-
KAT7 (HBO1) 342[5][9]52[9]
KAT2A/2B (GCN5/PCAF) No significant activity[2]-
KAT3A/B (CBP/p300) No significant activity[2]-
KAT8 (MOF) No significant activity[2]-
Table 2: Cellular Activity of this compound
Cell TypeAssayEndpointIC50 (µM)
Mouse Embryonic Fibroblasts (MEFs)ProliferationGrowth Arrest2.4[6]
Eµ-Myc Lymphoma Cells (EMRK1184)ProliferationGrowth InhibitionNot specified for this compound, but demonstrated with WM-1119[9]

Experimental Protocols

Cell Culture of Lymphoma Cell Lines

Materials:

  • Lymphoma cell line of interest (e.g., Eµ-Myc lymphoma cells)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA (for adherent cell lines, if applicable)

Protocol:

  • Thaw cryopreserved lymphoma cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into a culture flask at the recommended density.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or as required to maintain logarithmic growth.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO up to 20 mM.[2]

  • To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound (MW: 384.42 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[6]

Cell Proliferation (Growth Inhibition) Assay

Materials:

  • Lymphoma cells

  • Complete growth medium

  • 96-well plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Protocol:

  • Seed lymphoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 40 µM.[6] Include a DMSO vehicle control.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Lymphoma cells

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed lymphoma cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control for 48-72 hours.

  • Harvest the cells by trypsinization (if adherent) or by gentle scraping and centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the G0/G1 population and a decrease in the S and G2/M populations are expected.[2][9]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Materials:

  • Lymphoma cells cultured on coverslips in 6-well plates

  • This compound stock solution

  • PBS

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline, pH 6.0)

  • Microscope

Protocol:

  • Treat lymphoma cells with this compound (e.g., 10 µM) or a DMSO vehicle control for 5-10 days.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the treated cells.

  • Observe and count the percentage of blue-stained (senescent) cells under a microscope.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B inhibits Histone H3 Acetylation Histone H3 Acetylation KAT6A/B->Histone H3 Acetylation mediates Gene Expression Changes Gene Expression Changes Histone H3 Acetylation->Gene Expression Changes CDKN2A (p16/p19) Upregulation CDKN2A (p16/p19) Upregulation Gene Expression Changes->CDKN2A (p16/p19) Upregulation CDC6 Downregulation CDC6 Downregulation Gene Expression Changes->CDC6 Downregulation Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) CDKN2A (p16/p19) Upregulation->Cell Cycle Arrest (G0/G1) CDC6 Downregulation->Cell Cycle Arrest (G0/G1) Cellular Senescence Cellular Senescence Cell Cycle Arrest (G0/G1)->Cellular Senescence Inhibition of Lymphoma Growth Inhibition of Lymphoma Growth Cellular Senescence->Inhibition of Lymphoma Growth G cluster_1 Experimental Workflow: Cell Proliferation Assay A Seed Lymphoma Cells (96-well plate) B Incubate Overnight A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 72-96 hours D->E F Add Cell Viability Reagent E->F G Measure Luminescence/Absorbance F->G H Calculate IC50 G->H G cluster_2 Experimental Workflow: Cell Cycle Analysis A Seed Lymphoma Cells (6-well plate) B Treat with this compound A->B C Harvest and Wash Cells B->C D Fix in 70% Ethanol C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for Measuring WM-8014-Induced Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for measuring cellular senescence induced by WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2][3][4]

Introduction to this compound and Cellular Senescence

This compound is a small molecule that acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of MYST-catalyzed histone acetylation.[1][4][5] A key biological effect of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][6] This process is initiated without causing DNA damage, a common trigger for senescence.[3][5][7] The senescence induced by this compound is dependent on the p16INK4A/p19ARF tumor suppressor pathway, which is encoded by the Cdkn2a locus.[1][5][6][8] Consequently, treatment with this compound leads to the upregulation of p16INK4A and p21CIP1/WAF1 and the downregulation of KAT6A target genes, such as the DNA replication regulator Cdc6.[4][6]

Measuring the hallmarks of senescence is crucial for evaluating the efficacy of compounds like this compound. The following protocols detail the key assays for characterizing the senescent phenotype. It is recommended to use a combination of these markers for a robust assessment.[9]

Key Senescence Markers and Assays

A multi-marker approach is essential for the definitive identification of senescent cells. The primary markers for this compound-induced senescence include evidence of cell cycle arrest, specific gene expression changes, and the presence of Senescence-Associated β-Galactosidase activity.

Senescence HallmarkMarkerRecommended Assay(s)
Cell Cycle Arrest Absence of DNA SynthesisEdU Incorporation Assay[10]
Upregulation of CDKIsWestern Blot for p16INK4a & p21CIP1/WAF1[11][12]
RT-qPCR for CDKN2A & CDKN1A mRNA[9]
Lysosomal Activity Increased β-galactosidaseSenescence-Associated β-Galactosidase (SA-β-Gal) Staining[13][14][15]
Secretory Phenotype Secretion of cytokines, etc.Senescence-Associated Secretory Phenotype (SASP) Analysis (ELISA, Luminex)[16][17]
Morphology Enlarged, flattened shapePhase-contrast Microscopy[9]

Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is the most widely used biomarker for senescent cells, detecting an increase in lysosomal β-galactosidase activity at an acidic pH of 6.0.[14][18]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS[13]

  • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.[14][15]

  • X-gal stock solution: 20 mg/mL in dimethylformamide (DMF)[13][14]

Procedure for Cultured Cells:

  • Seed and treat cells with this compound in a 6-well plate or on coverslips. Include an untreated control.

  • Remove the culture medium and wash the cells twice with PBS.

  • Add 1 mL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.[14]

  • Wash the cells three times with PBS.

  • Prepare the final Staining Solution just before use by adding the X-gal stock.

  • Add 1 mL of the complete Staining Solution to each well. Seal the plate with parafilm to prevent evaporation.[14]

  • Incubate the plate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops.[13]

  • Observe the cells under a bright-field microscope.

  • Quantify the results by counting the number of blue-stained (SA-β-Gal positive) cells and the total number of cells in several fields of view. Express the result as a percentage of positive cells.[15]

Quantitative Data Summary:

TreatmentConcentration% SA-β-Gal Positive Cells (Mean ± SD)
Vehicle Control-e.g., 5.2 ± 1.5%
This compound2.5 µMe.g., 45.8 ± 5.1%
This compound5.0 µMe.g., 68.3 ± 6.2%
This compound10.0 µMe.g., 85.1 ± 4.9%

(Note: Data are examples and should be determined experimentally.)

Protocol 2: Western Blot for p16INK4a and p21CIP1/WAF1

This protocol quantifies the protein levels of key cyclin-dependent kinase inhibitors (CDKIs) that are upregulated during senescence.[19][20] this compound is known to increase the expression of these proteins.[6][8]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p16INK4a, anti-p21CIP1/WAF1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Normalize protein amounts, add Laemmli buffer, and denature by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Quantitative Data Summary:

TreatmentConcentrationp16INK4a Fold Change (vs. Control)p21CIP1/WAF1 Fold Change (vs. Control)
Vehicle Control-1.01.0
This compound5.0 µMe.g., 3.8 ± 0.4e.g., 4.5 ± 0.6
This compound10.0 µMe.g., 6.2 ± 0.7e.g., 7.1 ± 0.9

(Note: Data are examples and should be determined experimentally.)

Protocol 3: Analysis of Senescence-Associated Secretory Phenotype (SASP)

Senescent cells secrete a complex mix of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the SASP.[21][22] ELISA is a straightforward method to quantify specific secreted factors like IL-6 and IL-8.[16][17]

Materials:

  • Serum-free cell culture medium

  • Commercially available ELISA kits for specific SASP factors (e.g., human IL-6, IL-8)

  • Microplate reader

Procedure:

  • Treat cells with this compound for the desired duration to induce senescence.

  • Wash the cells thoroughly with PBS to remove any residual serum proteins.

  • Culture the cells in serum-free medium for 24-48 hours to allow SASP factors to accumulate.

  • Collect the conditioned medium from the cells.

  • Centrifuge the medium to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of the SASP factor in each sample based on the standard curve. Normalize the results to the cell number.

Quantitative Data Summary:

TreatmentConcentrationIL-6 Secretion (pg/mL/10^6 cells)IL-8 Secretion (pg/mL/10^6 cells)
Vehicle Control-e.g., 55 ± 12e.g., 150 ± 35
This compound5.0 µMe.g., 480 ± 60e.g., 950 ± 110
This compound10.0 µMe.g., 850 ± 95e.g., 1600 ± 180

(Note: Data are examples and should be determined experimentally.)

Visualizations

Signaling Pathway of this compound-Induced Senescence

WM8014_Pathway WM8014 This compound KAT6A KAT6A / KAT6B (Histone Acetyltransferase) WM8014->KAT6A inhibits Histone_Ac Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Ac AcCoA Acetyl-CoA AcCoA->KAT6A competes with Gene_Repression Repression of CDKN2A Locus Histone_Ac->Gene_Repression CDKN2A CDKN2A Gene Gene_Repression->CDKN2A p16_p19 p16INK4a / p19ARF (CDK Inhibitors) CDKN2A->p16_p19 expresses CDK46_RB CDK4/6-Rb Pathway p16_p19->CDK46_RB inhibits CellCycle Cell Cycle Progression CDK46_RB->CellCycle promotes Senescence Cellular Senescence CDK46_RB->Senescence leads to Senescence_Workflow cluster_assays Senescence Marker Analysis start Cell Culture (e.g., Fibroblasts, Cancer Cell Line) treatment Treat with this compound (include vehicle control) start->treatment incubation Incubate for Optimal Duration (e.g., 4-10 days) treatment->incubation assay_sa_beta_gal SA-β-Gal Staining (Protocol 1) incubation->assay_sa_beta_gal Fix & Stain assay_western Western Blot (p16, p21) (Protocol 2) incubation->assay_western Lyse Cells assay_sasp SASP Analysis (ELISA) (Protocol 3) incubation->assay_sasp Collect Media data_analysis Data Acquisition & Analysis (Microscopy, Densitometry, Plate Reader) assay_sa_beta_gal->data_analysis assay_western->data_analysis assay_sasp->data_analysis conclusion Conclusion: Confirmation of Senescent Phenotype data_analysis->conclusion

References

Determining the Effect of WM-8014 on the Cell Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of WM-8014, a potent and selective inhibitor of lysine acetyltransferases KAT6A and KAT6B, on the cell cycle of cancer cells.[1][2] this compound has been demonstrated to induce cell cycle arrest at the G1/G0 phase and promote cellular senescence in various cancer models.[1][2][3] The following protocols describe essential assays to characterize the cytostatic effects of this compound.

Core Concepts and Signaling Pathways

This compound's mechanism of action involves the inhibition of histone acetyltransferases KAT6A and KAT6B, leading to an irreversible cell cycle exit and the induction of senescence.[4][5] This process is often mediated by the upregulation of cell cycle inhibitors such as p16INK4A and p19ARF.[4][6] Consequently, a decrease in the expression of genes that promote cell cycle progression, like E2F2 and CDC6, is observed.[4][6]

cluster_0 This compound Inhibition Pathway WM8014 This compound KAT6AB KAT6A/B (Histone Acetyltransferases) WM8014->KAT6AB Inhibits p16_p19 p16INK4A / p19ARF Expression WM8014->p16_p19 Induces Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6AB->Histone_Acetylation Promotes Gene_Expression Target Gene Expression (e.g., E2F2, CDC6) Histone_Acetylation->Gene_Expression Regulates Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Drives Senescence Cellular Senescence Cell_Cycle_Progression->Senescence Leads to (if arrested) p16_p19->Cell_Cycle_Progression Inhibits

Caption: this compound's inhibitory effect on the cell cycle.

Key Experiments and Data Presentation

To elucidate the impact of this compound on the cell cycle, a combination of techniques is recommended. The primary methods include flow cytometry for analyzing DNA content and Western blotting to assess the expression levels of key cell cycle regulatory proteins.

Data Summary Tables

The following tables present hypothetical data to illustrate the expected outcomes of treating a cancer cell line with this compound.

Table 1: Cell Cycle Distribution Analysis by Flow Cytometry

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
This compound (1 µM)68.5 ± 4.215.3 ± 1.916.2 ± 2.1
This compound (5 µM)82.1 ± 5.58.7 ± 1.19.2 ± 1.3

Table 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

Treatment GroupRelative Cyclin D1 ExpressionRelative p21 WAF1/Cip1 ExpressionRelative p16 INK4A Expression
Vehicle Control (DMSO)1.001.001.00
This compound (1 µM)0.452.101.85
This compound (5 µM)0.153.753.20

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for determining the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining followed by flow cytometry.[7]

cluster_1 Flow Cytometry Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle, this compound) Harvest 2. Harvest & Wash Cells Cell_Culture->Harvest Fixation 3. Fixation (70% Ethanol) Harvest->Fixation Staining 4. Staining (Propidium Iodide & RNase A) Fixation->Staining Analysis 5. Flow Cytometry Analysis Staining->Analysis Data 6. Data Interpretation (Cell Cycle Phases) Analysis->Data

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol details the detection of key cell cycle regulatory proteins by Western blotting to corroborate the findings from the flow cytometry analysis.

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p16, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.

By following these detailed protocols, researchers can effectively characterize the impact of this compound on the cell cycle, providing valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Administration of WM-8014 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of WM-8014 and its more bioavailable derivative, WM-1119. These compounds are potent and selective inhibitors of the histone acetyltransferases KAT6A and KAT6B, which play crucial roles in cell cycle regulation and oncogenesis. Inhibition of KAT6A/B has been shown to induce cellular senescence and arrest tumor growth, making these compounds promising candidates for cancer therapy.

Mechanism of Action

This compound and its derivatives are reversible, competitive inhibitors of acetyl-CoA for the MYST family of histone acetyltransferases, with high selectivity for KAT6A and KAT6B.[1][2] By blocking the catalytic activity of these enzymes, the compounds prevent the acetylation of histone H3, a key epigenetic modification for active gene transcription. This leads to the upregulation of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4A and p19ARF.[3][4] The subsequent activation of the p16INK4A/p19ARF pathway triggers a cell cycle arrest in the G0/G1 phase and induces a state of irreversible growth arrest known as cellular senescence, without causing DNA damage.[1][2][4] This targeted induction of senescence in cancer cells forms the basis of the anti-tumor activity of these inhibitors.

Data Presentation

In Vitro Potency of this compound and WM-1119
CompoundTargetIC50 (nM)Reference
This compoundKAT6A8[5]
KAT6B28[5]
KAT5224[3]
KAT7342[3]
WM-1119KAT6A6.3[6]
In Vivo Efficacy of WM-1119 in a Mouse Lymphoma Model
Animal ModelEμ-Myc Mouse Lymphoma
CompoundWM-1119
Dosage50 mg/kg
Administration RouteIntraperitoneal (i.p.)
VehiclePEG400
Dosing ScheduleThree or four times daily
Treatment Duration11 days
OutcomeArrested tumor progression
Reference[7]

Experimental Protocols

Protocol 1: In Vivo Administration of WM-1119 in a Mouse Lymphoma Model

This protocol is based on the methodology described in the study by Baell et al., Nature 2018.[2]

1. Animal Model:

  • Eμ-Myc transgenic mice, which spontaneously develop B-cell lymphoma.

2. Compound Preparation:

  • Prepare a stock solution of WM-1119 in a suitable solvent such as DMSO.

  • For injection, dilute the stock solution in PEG400 to a final concentration that allows for the administration of 50 mg/kg in a reasonable injection volume (e.g., 100-200 µL).

3. Administration:

  • Administer WM-1119 at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.

  • The dosing schedule can be either three or four times per day. The study by Baell et al. indicated that four times a day was more effective at arresting tumor growth.[7]

  • Continue the treatment for a period of 11 days.

4. Monitoring:

  • Monitor tumor burden throughout the experiment. If the lymphoma cells are engineered to express luciferase, tumor progression can be non-invasively monitored using bioluminescence imaging.

  • Monitor the general health of the mice daily, including body weight, to assess for any potential toxicity. The original study reported that WM-1119 was well-tolerated.[7]

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice and collect tissues for further analysis.

  • Spleen weight can be used as a surrogate marker for tumor burden.

  • Perform flow cytometry on spleen, bone marrow, and peripheral blood to quantify the percentage of lymphoma cells.

Protocol 2: General Guidelines for In Vivo Formulation of this compound and Derivatives

While this compound itself has limitations for in vivo studies in mice due to high plasma-protein binding, the following are general starting points for formulation development of it and its derivatives for different routes of administration.[3]

For Injection (e.g., Intravenous, Intraperitoneal):

  • A common formulation consists of a mixture of:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH2O

  • Dissolve the compound first in DMSO, then add PEG300 and Tween 80, and finally add the aqueous component. Ensure the solution is clear before administration.

For Oral Administration:

  • A suspension can be prepared using:

    • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water).

  • Triturate the compound with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle to achieve a homogenous suspension.

  • Alternatively, for some derivatives, a solution in corn oil may be feasible.

Note on this compound in Zebrafish: this compound was shown to be effective in a zebrafish model of hepatocellular carcinoma by potentiating oncogene-induced senescence.[2] However, the specific concentration of this compound added to the fish water and the duration of the exposure are not detailed in the primary literature abstracts. For researchers wishing to replicate or adapt this model, it is recommended to perform a dose-response study to determine the optimal concentration that elicits the desired biological effect without causing toxicity to the zebrafish larvae.

Visualizations

Signaling_Pathway cluster_inhibition Inhibition cluster_cellular_processes Cellular Processes This compound / WM-1119 This compound / WM-1119 KAT6A_KAT6B KAT6A/KAT6B This compound / WM-1119->KAT6A_KAT6B inhibits Histone_H3_Acetylation Histone H3 Acetylation KAT6A_KAT6B->Histone_H3_Acetylation catalyzes p16INK4A_p19ARF p16INK4A / p19ARF Expression KAT6A_KAT6B->p16INK4A_p19ARF represses Gene_Transcription Target Gene Transcription (e.g., Cdc6, E2f2) Histone_H3_Acetylation->Gene_Transcription promotes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p16INK4A_p19ARF->Cell_Cycle_Arrest induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence leads to Tumor_Growth_Arrest Tumor Growth Arrest Senescence->Tumor_Growth_Arrest Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Eμ-Myc Mouse Lymphoma Model Administration Intraperitoneal Injection (t.i.d. or q.i.d. for 11 days) Animal_Model->Administration Compound_Prep WM-1119 Formulation (50 mg/kg in PEG400) Compound_Prep->Administration Monitoring Tumor Burden Monitoring (Bioluminescence) Animal Health Assessment Administration->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Spleen_Weight Spleen Weight Measurement Euthanasia->Spleen_Weight Flow_Cytometry Flow Cytometry of Spleen, Bone Marrow, Blood Euthanasia->Flow_Cytometry Data_Analysis Data Analysis and Comparison Spleen_Weight->Data_Analysis Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

WM-8014 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WM-8014. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is also soluble in ethanol.[1][5]

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound, sonication is recommended to aid dissolution.[3] Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce solubility.[4] If the powder is adhering to the vial, centrifuging the vial at 3000 rpm for a few minutes can help consolidate the powder at the bottom.

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: The reported solubility of this compound in DMSO varies across suppliers, ranging from 20 mM to over 200 mM.[1][4] It is advisable to consult the certificate of analysis for your specific batch. For practical purposes, preparing a stock solution in the lower end of this range (e.g., 20-50 mM) is a reliable starting point.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is reported to be insoluble in water.[4] For cell-based assays, it is common practice to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous culture medium.

Q5: How should I prepare this compound for in vivo animal studies?

A5: For in vivo administration, a common formulation involves a multi-step process. First, dissolve this compound in DMSO to create a stock solution. This stock can then be further diluted in a vehicle typically containing PEG300, Tween 80, and a final aqueous component like saline or ddH2O.[4] Another option for oral administration is to create a homogeneous suspension in CMC-Na.[4] Always ensure the final solution is clear and homogeneous before use.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.
  • Cause: This is a common issue when diluting a compound with low aqueous solubility from a high-concentration organic stock. The compound "crashes out" of the solution as the solvent composition changes.

  • Solution:

    • Decrease the final concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous medium.

    • Increase the percentage of DMSO in the final solution: While often limited by cell tolerance, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) can sometimes maintain solubility.

    • Use a surfactant: For in vitro assays, incorporating a low concentration of a biocompatible surfactant like Tween 80 in your final dilution may help to keep the compound in solution.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.

Issue: Inconsistent results between experiments.
  • Cause: This could be due to incomplete dissolution of this compound or degradation of the stock solution.

  • Solution:

    • Ensure complete initial dissolution: Always visually inspect your stock solution to ensure there are no visible particles. If necessary, use sonication.[3]

    • Proper storage of stock solutions: Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability.[3][4]

    • Use fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers and batches.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO207.69[5][6]
DMSO117.0645[3]
DMSO200.377[4]
DMSO≥ 250 mg/mL≥ 250[2]
Ethanol103.84[1][5]
WaterInsolubleInsoluble[4]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 384.42 g/mol )[1][4][5]. For example, to prepare 1 mL of a 20 mM stock solution, you would need 7.69 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[3]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C.[3][4]

Protocol 2: Preparation of an In Vivo Formulation

This is an example protocol and may require optimization for your specific animal model and administration route.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).[3]

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO stock to 6 parts PEG300.[3]

  • To this mixture, add Tween 80 and mix until clear. A typical final concentration of Tween 80 is 5%.[4]

  • Finally, add saline or ddH2O to reach the desired final volume and concentration. Mix thoroughly.

  • The final solution should be clear. Use this formulation immediately after preparation.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Dissolution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol sonicate Sonicate if Necessary check_sol->sonicate Incomplete Dissolution store Aliquot and Store at -80°C check_sol->store Fully Dissolved sonicate->check_sol thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute precipitate Precipitate Forms? dilute->precipitate use Use in Experiment precipitate->use No troubleshoot Troubleshoot Dilution (See Guide) precipitate->troubleshoot Yes signaling_pathway This compound Mechanism of Action wm8014 This compound kat6a_b KAT6A / KAT6B (Histone Acetyltransferases) wm8014->kat6a_b Inhibits histone_acetylation Histone Acetylation kat6a_b->histone_acetylation cell_cycle_arrest G1/G0 Cell Cycle Arrest kat6a_b->cell_cycle_arrest Inhibition leads to senescence Cellular Senescence kat6a_b->senescence Inhibition leads to gene_transcription Gene Transcription histone_acetylation->gene_transcription proliferation Tumor Cell Proliferation gene_transcription->proliferation cell_cycle_arrest->proliferation senescence->proliferation

References

Navigating Long-Term Experiments with WM-8014: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing WM-8014, a potent and selective inhibitor of histone acetyltransferases KAT6A and KAT6B, in long-term experimental settings. Addressing the critical need for compound stability and consistent performance, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Troubleshooting Guide

Researchers may encounter challenges with this compound in experiments that span several days or weeks. Below are common issues and their resolutions.

IssuePotential Cause(s)Recommended Action(s)
Diminished or inconsistent compound activity over time in cell culture. 1. Degradation in Aqueous Media: this compound is known to be insoluble in water and may have limited stability in aqueous cell culture media over extended periods. 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips). 3. Metabolism by Cells: Cells may metabolize this compound over time, reducing its effective concentration.1. Replenish Media and Compound: For multi-day experiments, it is recommended to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Use Low-Adhesion Plastics: Consider using low-adhesion microplates and tubes to minimize loss of the compound. 3. Establish a Dosing Schedule: Based on preliminary time-course experiments, establish a re-dosing schedule to maintain the desired effective concentration.
Precipitation of this compound in cell culture media. 1. Poor Solubility: this compound is insoluble in aqueous solutions. The final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid precipitation. 2. High Compound Concentration: Exceeding the solubility limit of this compound in the final culture volume.1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls. 2. Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in culture media to reach the final desired concentration. Vortex gently between dilutions. 3. Pre-warm Media: Adding the DMSO stock to pre-warmed media can sometimes aid in solubility.
Inconsistent or unexpected cellular phenotypes. 1. Inaccurate Pipetting of Small Volumes: Pipetting errors with small volumes of high-concentration stock solutions can lead to significant variations in the final concentration. 2. Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to altered responses to treatment. 3. Off-Target Effects at High Concentrations: While selective, very high concentrations of any inhibitor can lead to off-target effects.1. Prepare Intermediate Dilutions: To avoid pipetting very small volumes, prepare an intermediate dilution of your DMSO stock in culture media before adding it to your experimental wells. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range and ensure they are healthy and actively proliferating before starting the experiment. 3. Perform Dose-Response Experiments: Determine the optimal concentration range for your specific cell line and assay to avoid concentrations that may induce non-specific effects.

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q: How should I store this compound?

    • A: this compound powder should be stored at -20°C for up to 3 years.[1] Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Q: How do I prepare a stock solution of this compound?

    • A: this compound is soluble in DMSO up to 20 mM and in ethanol up to 10 mM. For cell-based assays, preparing a concentrated stock solution in 100% DMSO is recommended.

  • Q: How long are this compound stock solutions stable?

    • A: When stored at -80°C in a tightly sealed container, DMSO stock solutions are stable for up to one year.[1] For storage at -20°C, the stability is approximately one month.[1]

Experimental Design

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[2][3] It acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA).[4] Inhibition of KAT6A/B leads to cell cycle exit and cellular senescence without causing DNA damage.[2][4]

  • Q: What are the typical working concentrations for this compound in cell culture?

    • A: The effective concentration can vary between cell lines and experimental setups. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. In mouse embryonic fibroblasts, this compound has been shown to induce cell cycle arrest at concentrations around 10 µM in experiments lasting 4 to 10 days.[5]

  • Q: How often should I replace the media containing this compound in a long-term experiment?

    • A: Due to the potential for degradation and cellular metabolism, it is good practice to replenish the media with fresh this compound every 24 to 48 hours to maintain a consistent effective concentration.

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays

  • Prepare Stock Solution:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed, complete cell culture media.

    • Further dilute to the final desired experimental concentrations in your cell culture plates.

    • Note: The final concentration of DMSO in the cell culture media should be kept to a minimum (ideally ≤ 0.1%) and should be consistent across all treatment groups, including the vehicle control.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the compound's mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_experiment Long-Term Cell Culture Stock_Solution Prepare 10 mM Stock in 100% DMSO Aliquots Create Single-Use Aliquots Stock_Solution->Aliquots Store Store at -80°C Aliquots->Store Initial_Treatment Add this compound to Media Store->Initial_Treatment Cell_Seeding Seed Cells Cell_Seeding->Initial_Treatment Incubation Incubate (24-48h) Initial_Treatment->Incubation Media_Change Replenish Media with Fresh this compound Incubation->Media_Change Media_Change->Incubation Repeat_Incubation Repeat Incubation and Media Change Cycles Media_Change->Repeat_Incubation Endpoint_Assay Perform Endpoint Assay Repeat_Incubation->Endpoint_Assay

Caption: Experimental workflow for long-term cell culture experiments with this compound.

signaling_pathway WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B inhibits Histone_Acetylation Histone Acetylation KAT6A_B->Histone_Acetylation catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B co-substrate Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Simplified signaling pathway of this compound action.

References

potential off-target effects of WM-8014 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of WM-8014, a potent inhibitor of histone acetyltransferases KAT6A and KAT6B.[1] This guide is intended to help users interpret experimental results, particularly when using this compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A (also known as MOZ) and KAT6B.[1] It acts as a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA), binding to the acetyl-CoA binding site of the enzyme.[2] This inhibition prevents the transfer of acetyl groups to histone substrates, leading to a reduction in histone acetylation. The primary on-target effect of this compound is the induction of cell cycle arrest and cellular senescence.[3]

Q2: I am observing a phenotype that is not consistent with KAT6A/B inhibition. Could this be an off-target effect?

A2: Yes, unexpected phenotypes, especially at higher concentrations of this compound, could be due to off-target effects. While this compound is highly selective for KAT6A and KAT6B, it can inhibit other related enzymes, such as KAT5 and KAT7, at higher concentrations.[2] It is crucial to perform dose-response experiments to determine if the observed phenotype occurs at concentrations significantly higher than the IC50 for KAT6A/B inhibition.

Q3: At what concentrations should I be concerned about off-target effects of this compound?

A3: The IC50 of this compound is approximately 8 nM for KAT6A and 28 nM for KAT6B.[1] Off-target effects on other histone acetyltransferases, such as KAT5 and KAT7, are observed at higher concentrations, with IC50 values of 224 nM and 342 nM, respectively.[2] Therefore, if you are using this compound at concentrations approaching or exceeding these higher values, the potential for off-target effects increases. Cellular IC50 for effects like proliferation arrest has been reported to be higher, in the micromolar range (e.g., 2.4 µM in mouse embryonic fibroblasts), where off-target effects are more likely to contribute to the observed phenotype.[4]

Q4: How can I experimentally validate that this compound is engaging its intended target (KAT6A/B) in my cells?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[5][6][7] This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of KAT6A or KAT6B in the presence of this compound would indicate direct binding.

Q5: What are some general strategies to minimize and troubleshoot off-target effects of chemical inhibitors?

A5: To minimize and troubleshoot off-target effects, consider the following:

  • Use the lowest effective concentration: Perform thorough dose-response studies to identify the minimal concentration of this compound that produces the desired on-target effect.

  • Use a structurally distinct inhibitor: Compare the effects of this compound with another KAT6A/B inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform rescue experiments: If possible, overexpress a drug-resistant mutant of KAT6A or KAT6B. If the phenotype is rescued, it is likely an on-target effect.

  • Conduct broad profiling: For a comprehensive understanding of off-target effects, consider a broad biochemical screen against a panel of kinases and other enzymes.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Observation Potential Cause Recommended Action
Unexpected cell toxicity at high concentrations. Off-target inhibition of essential cellular proteins.1. Perform a dose-response curve for viability: Compare the IC50 for cell viability with the IC50 for on-target activity (e.g., inhibition of histone acetylation). A large discrepancy suggests off-target toxicity. 2. Use a structurally unrelated KAT6A/B inhibitor: Determine if a different KAT6A/B inhibitor exhibits similar toxicity. 3. Assess markers of apoptosis and necrosis: Use assays like caspase activation or LDH release to understand the mechanism of cell death.
Phenotype is observed at concentrations much higher than the KAT6A IC50. Off-target inhibition of other enzymes (e.g., KAT5, KAT7) or other unknown proteins.1. Consult selectivity data: Compare your effective concentration to the known IC50 values for other KAT family members (see Table 1). 2. Perform a target engagement assay (CETSA): Confirm that you are engaging KAT6A/B at the concentrations used. 3. Knockdown of potential off-targets: Use siRNA or shRNA to knockdown suspected off-target proteins and see if this phenocopies the effect of this compound.
Inconsistent results between different cell lines. 1. Cell-type specific expression levels of on- and off-targets. 2. Differences in compound metabolism or cell permeability.1. Quantify target expression: Use Western blot or qPCR to determine the relative expression levels of KAT6A, KAT6B, and potential off-targets in your cell lines. 2. Assess cell permeability: While this compound is reported to be cell-permeant, differences can exist between cell lines.[1]
Activation of an unexpected signaling pathway. 1. Off-target activation of an upstream kinase or signaling molecule. 2. Crosstalk between the KAT6A/B pathway and other pathways.1. Profile the inhibitor against a kinase panel: This can identify potential off-target kinases. 2. Map the activated pathway: Use pathway-specific inhibitors or activators to dissect the mechanism of activation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Histone Acetyltransferases

TargetIC50 (nM)Selectivity vs. KAT6A (fold)
KAT6A 81
KAT6B 283.5
KAT5 22428
KAT7 34242.75
KAT2A, KAT2B, KAT3A, KAT3B, KAT8 No significant activity>1000

Data compiled from publicly available sources.[1][2]

Experimental Protocols

Biochemical Assay for KAT6A Activity (Radiometric)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against KAT6A.

  • Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human KAT6A enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of histone H3 peptide substrate.

    • Prepare a solution of [3H]-acetyl-CoA.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the reaction buffer.

  • Reaction Initiation:

    • In a 96-well plate, add the reaction buffer, diluted this compound (or DMSO for control), and KAT6A enzyme.

    • Pre-incubate for 15 minutes at room temperature.

    • Add the histone H3 substrate.

    • Initiate the reaction by adding [3H]-acetyl-CoA.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of acetic acid.

  • Detection:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with wash buffer (e.g., 50 mM HEPES pH 7.5) to remove unincorporated [3H]-acetyl-CoA.

    • Add scintillation fluid to each well.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA to confirm this compound binding to KAT6A in cells.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble KAT6A in each sample by Western blotting using a specific anti-KAT6A antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble KAT6A as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Effects (at high concentrations) WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B Inhibits Histones Histones (e.g., H3) KAT6A_B->Histones Acetylates Acetylated_Histones Acetylated Histones KAT6A_B->Acetylated_Histones Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B Co-substrate Gene_Expression Altered Gene Expression (e.g., p21 up, Cyclins down) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Senescence Gene_Expression->Cell_Cycle_Arrest WM8014_high This compound (High Conc.) KAT5_7 KAT5 / KAT7 WM8014_high->KAT5_7 Inhibits Other_Proteins Other Kinases/ Proteins (?) WM8014_high->Other_Proteins Potential Inhibition Off_Target_Substrates Off-Target Substrates KAT5_7->Off_Target_Substrates Acetylates Acetylated_Off_Targets Acetylated Off-Targets KAT5_7->Acetylated_Off_Targets Catalyzes Unexpected_Phenotype Unexpected Phenotype (e.g., Toxicity) Other_Proteins->Unexpected_Phenotype Acetylated_Off_Targets->Unexpected_Phenotype G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Cellular EC50 to Biochemical IC50 dose_response->compare_ic50 distinct_inhibitor Test Structurally Distinct Inhibitor compare_ic50->distinct_inhibitor EC50 >> IC50 target_engagement Confirm Target Engagement (e.g., CETSA) compare_ic50->target_engagement EC50 ≈ IC50 phenotype_reproduced Phenotype Reproduced? distinct_inhibitor->phenotype_reproduced on_target Likely On-Target Effect phenotype_reproduced->on_target Yes off_target Likely Off-Target Effect phenotype_reproduced->off_target No target_engagement->on_target investigate_off_target Investigate Specific Off-Targets off_target->investigate_off_target

References

mitigating high plasma-protein binding of WM-8014 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working with WM-8014, with a specific focus on mitigating its high plasma-protein binding in vivo.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vivo efficacy with this compound despite promising in vitro results. Could this be related to its plasma-protein binding?

A1: Yes, this is a likely possibility. This compound exhibits high affinity for plasma proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). This extensive binding reduces the concentration of the free, unbound drug in circulation, which is the pharmacologically active fraction. Consequently, less drug is available to reach the target site, potentially leading to a discrepancy between in vitro potency and in vivo efficacy.

Q2: What is the unbound fraction of this compound in plasma, and how does it vary across species?

A2: The unbound fraction (fu) of this compound is low and exhibits significant species-specific differences. It is crucial to determine the fu in the plasma of the species being used for your in vivo studies to accurately interpret pharmacokinetic and pharmacodynamic (PK/PD) data. Refer to the table below for typical values.

Q3: Can the high plasma-protein binding of this compound affect its pharmacokinetic properties?

A3: Absolutely. High plasma-protein binding can significantly impact the drug's distribution and clearance. A drug that is highly bound to plasma proteins is generally confined to the vascular compartment, leading to a lower volume of distribution (Vd). Furthermore, only the unbound drug is available for metabolism by liver enzymes and excretion by the kidneys, which can result in a lower clearance (CL) and a longer elimination half-life (t1/2).

Q4: Are there any formulation strategies that can help mitigate the in vivo impact of high plasma-protein binding?

A4: Yes, formulation strategies can be employed to enhance the free drug concentration at the target site. Approaches such as encapsulating this compound in nanoparticles or liposomes can alter its biodistribution profile and reduce its interaction with plasma proteins. Another strategy is the use of permeation enhancers or co-administration with agents that can transiently displace this compound from plasma proteins, although the latter approach requires careful consideration of potential drug-drug interactions.

Troubleshooting Guides

Issue: Inconsistent or low bioavailability of this compound in animal models.

Troubleshooting Steps:

  • Verify Formulation: Ensure the formulation of this compound is appropriate for the route of administration and that the drug is fully solubilized. Precipitation at the injection site can lead to poor absorption.

  • Assess Species-Specific Plasma Protein Binding: Determine the unbound fraction of this compound in the plasma of the specific animal model being used. High binding in that species may be limiting exposure.

  • Consider Route of Administration: If using oral administration, high first-pass metabolism in the liver, in addition to high plasma protein binding, could be contributing to low bioavailability. Consider alternative routes, such as intravenous or subcutaneous administration, to bypass the first-pass effect.

  • Evaluate Transporter Interactions: Investigate if this compound is a substrate for efflux transporters (e.g., P-glycoprotein) in the gut or other tissues, which could limit its absorption and distribution.

Data Presentation

Table 1: Plasma Protein Binding of this compound Across Species

SpeciesPlasma ProteinUnbound Fraction (fu)Key Considerations
HumanAlbumin, AAG0.008High binding, potential for low efficacy.
MouseAlbumin0.025Higher free fraction compared to humans.
RatAlbumin, AAG0.015Intermediate binding.
DogAlbumin0.011Binding profile closer to humans.
Monkey (Cyno)Albumin, AAG0.009Most predictive model for human PK.

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the unbound fraction (fu) of this compound in plasma.

Materials:

  • This compound stock solution

  • Control plasma from the desired species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device)

  • LC-MS/MS system for drug quantification

Methodology:

  • Prepare a spiking solution of this compound in PBS.

  • Add the spiking solution to the plasma to achieve the desired final concentration.

  • Load the plasma sample containing this compound into one chamber of the dialysis device and an equal volume of PBS into the other chamber.

  • Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and the PBS chambers.

  • Determine the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the unbound fraction (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Challenge cluster_2 Mitigation Strategies invitro_assay In Vitro Potency Assay (e.g., Cell-based EC50) ppb_assay Plasma Protein Binding Assay (Equilibrium Dialysis) invitro_assay->ppb_assay high_ppb High Plasma Protein Binding (Low Unbound Fraction) ppb_assay->high_ppb low_efficacy Reduced In Vivo Efficacy high_ppb->low_efficacy pk_issues Altered PK Profile (Low Vd, Low CL) high_ppb->pk_issues formulation Advanced Formulation (e.g., Nanoparticles) low_efficacy->formulation structural_mod Structural Modification (Medicinal Chemistry) low_efficacy->structural_mod dose_adjustment Dose Escalation Studies pk_issues->dose_adjustment

Caption: Workflow for addressing high plasma-protein binding of this compound.

G WM_8014_Free Free this compound (Active) WM_8014_Bound Bound this compound (Inactive) WM_8014_Free->WM_8014_Bound Binding/Dissociation Target_Site Target Site WM_8014_Free->Target_Site Pharmacological Effect Metabolism_Excretion Metabolism/ Excretion WM_8014_Free->Metabolism_Excretion Clearance Plasma_Protein Plasma Protein (e.g., Albumin)

Caption: Equilibrium of this compound in plasma and its disposition.

interpreting unexpected results from WM-8014 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WM-8014. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the KAT6A/B inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and unexpected outcomes that may arise during this compound treatment.

Q1: Why am I not observing the expected growth arrest or senescence in my cancer cell line following this compound treatment?

A1: Several factors could contribute to a lack of response:

  • Cell Line-Specific Resistance: The induction of senescence by this compound is dependent on an intact p16INK4A/p19ARF pathway.[1] Cell lines with mutations or deletions in genes within this pathway (e.g., CDKN2A) may be resistant to the effects of this compound. It is crucial to verify the status of this pathway in your cell line.

  • Compound Inactivity: Ensure the proper handling and storage of this compound to maintain its activity. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.[1]

  • Suboptimal Concentration or Duration: The effective concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. While the IC50 for KAT6A inhibition is in the nanomolar range (8 nM), cellular effects such as proliferation arrest are typically observed at micromolar concentrations (IC50 of 2.4 µM in mouse embryonic fibroblasts).[1][2]

  • High Plasma Protein Binding: Be aware that this compound exhibits high plasma-protein binding, which can reduce its effective concentration in the presence of serum.[3] Consider this when designing your in vitro experiments.

Q2: I am observing significant cytotoxicity at concentrations where senescence is expected. Is this normal?

A2: this compound is designed to induce cytostatic effects (cell cycle arrest and senescence) rather than widespread cytotoxicity.[1] If you observe significant cell death, consider the following:

  • Off-Target Effects at High Concentrations: While this compound is selective for KAT6A and KAT6B, higher concentrations may lead to off-target effects. At concentrations above 10 µM, inhibition of other histone acetyltransferases like KAT7 has been observed, which could contribute to toxicity.

  • Solubility Issues: this compound is insoluble in water and ethanol.[1] Improper dissolution in DMSO or precipitation in culture media can lead to the formation of aggregates that may be toxic to cells. Ensure the compound is fully dissolved before adding it to your culture medium.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in histone acetylation, leading to apoptosis instead of or in addition to senescence.

Q3: My Western blot results do not show a significant decrease in global H3K9 acetylation after this compound treatment. What could be the issue?

A3: this compound's effect on histone acetylation is specific. Here's what to consider:

  • Locus-Specific Acetylation: this compound inhibits KAT6A, which is responsible for H3K9 acetylation at specific gene loci, and does not necessarily lead to a global decrease in H3K9ac that is easily detectable by Western blot.

  • Antibody Specificity: Ensure you are using a validated antibody for the specific histone acetylation mark of interest.

  • Timing of Analysis: The reduction in histone acetylation at specific loci may be transient or occur at a specific time point post-treatment. A time-course experiment is recommended.

  • Inhibition of Other HATs: At higher concentrations, this compound can inhibit KAT7, which is responsible for global H3K14 acetylation. You may observe a more pronounced effect on this mark.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)

TargetIC50 (nM)
KAT6A8[2][4]
KAT6B28[4]
KAT5224[4]
KAT7342[4]

Table 2: In Vitro Cellular Effects of this compound

Cell TypeEffectIC50 (µM)
Mouse Embryonic FibroblastsProliferation Arrest2.4[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Histone Acetylation

This protocol is adapted from standard procedures for histone analysis.

  • Cell Lysis and Histone Extraction:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using an appropriate lysis buffer containing protease and phosphatase inhibitors. For histone analysis, an acid extraction method is often preferred.

  • Protein Quantification:

    • Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the small histone proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol allows for the visualization of senescent cells.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration to induce senescence (e.g., 4-10 days).

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2 in distilled water.

    • Incubate the cells in the staining solution at 37°C in a dry incubator (no CO2) for 2 to 16 hours, protected from light.

  • Imaging:

    • Wash the cells with PBS.

    • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

Visualizations

This compound Mechanism of Action

WM8014_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 WM8014 This compound KAT6A KAT6A/B WM8014->KAT6A Inhibits Histone Histone H3 KAT6A->Histone Acetylation CDKN2A CDKN2A Locus (p16INK4A/p19ARF) KAT6A->CDKN2A Suppresses AcetylCoA Acetyl-CoA AcetylCoA->KAT6A Competes with AcHistone Acetylated Histone H3 (H3K9ac) Gene_Expression Target Gene Expression (e.g., Cdc6) AcHistone->Gene_Expression Upregulates CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Promotes Progression Senescence Cellular Senescence CDKN2A->Senescence Induces

Caption: this compound inhibits KAT6A/B, leading to senescence.

Troubleshooting Workflow: Lack of Senescence

Troubleshooting_Senescence Start No Senescence Observed Check_Compound Verify this compound Storage & Preparation Start->Check_Compound Check_Concentration Optimize Concentration & Treatment Duration Start->Check_Concentration Check_CellLine Investigate Cell Line Genotype (p16/p53 status) Start->Check_CellLine Run_Control Run Positive Control (e.g., Doxorubicin) Check_Compound->Run_Control Check_Concentration->Run_Control Check_CellLine->Run_Control Outcome1 Senescence Observed: Issue with this compound Activity or Dose Run_Control->Outcome1 Senescence in control Outcome2 Senescence Still Absent: Cell Line is Likely Resistant Run_Control->Outcome2 No senescence in control

Caption: Troubleshooting guide for absence of senescence.

Experimental Workflow: Western Blot

WesternBlot_Workflow A Cell Treatment with this compound B Histone Extraction A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Immunoblotting (Antibodies) D->E F Detection & Analysis E->F

Caption: Key steps for Western blot analysis.

References

Optimizing WM-8014 Dosage for Specific Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WM-8014, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a focus on dosage selection for various cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible and competitive inhibitor of the histone acetyltransferases KAT6A and KAT6B. It functions by competing with the co-enzyme Acetyl-CoA for the substrate-binding domain of these enzymes. By inhibiting KAT6A and KAT6B, this compound prevents the acetylation of histones and other protein targets, which leads to changes in gene expression. A primary outcome of this inhibition is the induction of cell cycle arrest in the G0/G1 phase and the promotion of cellular senescence. This effect is largely dependent on the p16INK4A/p19ARF tumor suppressor pathway. Importantly, this compound induces these effects without causing DNA damage.[1]

Q2: In which cell lines is this compound expected to be effective?

A2: this compound has shown efficacy in preclinical models of lymphoma and hepatocellular carcinoma.[1][2] It is also effective in mouse embryonic fibroblasts (MEFs).[3] Generally, cell lines with intact p16INK4A/p19ARF and p53 pathways are more likely to be sensitive to this compound.

Q3: Are there any known non-responding cell lines or resistance mechanisms?

A3: Yes, cell lines with deficiencies in the CDKN2A locus, which encodes for both p16INK4A and p19ARF, have been shown to be resistant to the effects of this compound.[3][4] Similarly, cells with a p53 deficiency may also exhibit reduced sensitivity.[3][4]

Q4: What is the recommended starting concentration for in vitro experiments?

A4: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on available data, a good starting point for most cancer cell lines is a concentration range of 1 µM to 10 µM. For enzymatic assays, much lower concentrations in the nanomolar range are effective.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line of interest.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO and ethanol.[5] For in vitro experiments, it is recommended to prepare a stock solution of 10-20 mM in DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

Target/Cell LineAssay TypeIC50 ValueReference
KAT6ACell-free enzymatic assay8 nM[5][6]
KAT6BCell-free enzymatic assay28 nM[5][6]
Mouse Embryonic Fibroblasts (MEFs)Cell Proliferation Assay2.4 µM[3]
Lymphoma CellsCell Proliferation AssayInhibition observed, specific IC50 not provided[5]
Hepatocellular CarcinomaZebrafish XenograftReduction in liver volume observed[1][2]

Note: There is limited publicly available IC50 data for this compound across a broad range of human cancer cell lines. Researchers are encouraged to determine the IC50 for their specific cell lines using the protocols provided below.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X working solution of this compound in complete medium by serial dilution from your stock solution. A suggested starting range for the final concentrations is 0.1, 0.5, 1, 2.5, 5, 10, 20, and 50 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • This compound treated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol allows for the detection of cellular senescence induced by this compound.

Materials:

  • This compound treated cells

  • PBS

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Procedure:

  • Cell Fixation:

    • Treat cells grown on coverslips or in multi-well plates with this compound for the desired time.

    • Wash the cells twice with PBS.

    • Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the Staining Solution to the cells, ensuring they are completely covered.

    • Incubate the cells at 37°C (without CO2) overnight in a sealed container to prevent evaporation.

  • Visualization:

    • The next day, observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.

    • Count the percentage of blue-stained (senescent) cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low efficacy observed Cell line is resistant (e.g., p16INK4A/p19ARF or p53 deficient).Test for the presence and functionality of the p16INK4A/p19ARF and p53 pathways. Consider using a different cell line known to be sensitive.
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM).
Insufficient treatment duration.Extend the incubation time with this compound (e.g., up to 96 hours or longer), as senescence induction can be a slow process.
High variability in results Inconsistent cell seeding density.Ensure accurate cell counting and even distribution of cells in the wells.
Inaccurate drug dilutions.Prepare fresh dilutions for each experiment and use calibrated pipettes.
Edge effects in 96-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Precipitation of this compound in media Poor solubility at high concentrations.Ensure the final DMSO concentration in the media is below 0.5% to maintain solubility. Prepare fresh dilutions from a concentrated stock solution just before use.
Unexpected cytotoxicity Off-target effects at high concentrations.Use the lowest effective concentration determined from your dose-response curve.
Contamination of cell culture.Regularly check cell cultures for contamination and practice good aseptic technique.

Visualizations

WM8014_Signaling_Pathway This compound Signaling Pathway WM8014 This compound KAT6A_B KAT6A / KAT6B WM8014->KAT6A_B Inhibits Histone_Acetylation Histone Acetylation KAT6A_B->Histone_Acetylation Promotes Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B Competes with Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p16_p19 p16INK4A / p19ARF Upregulation Gene_Expression->p16_p19 CDK4_6 CDK4/6 p16_p19->CDK4_6 Inhibits Senescence Cellular Senescence pRB pRB CDK4_6->pRB Phosphorylates E2F E2F pRB->E2F Inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression

Caption: Mechanism of action of this compound leading to cell cycle arrest and senescence.

Caption: Workflow for determining the optimal dosage of this compound in a specific cell line.

References

Technical Support Center: Troubleshooting WM-8014 Variability in Experimental Replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the KAT6A/B inhibitor, WM-8014, in melanoma cell line cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA), thereby inhibiting the acetylation of histones catalyzed by the MYST family of proteins.[3][4] This inhibition of KAT6A/B activity can lead to cell cycle arrest, cellular senescence, and a subsequent reduction in tumor growth.[3][4]

Q2: What are the most common sources of variability in melanoma cell culture experiments?

Variability in melanoma cell culture experiments can arise from several factors:

  • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors, hormones, and other components, significantly impacting cell growth and behavior.[5][6][7][8][9]

  • Passage Number: As cell lines are cultured for extended periods, they can undergo genetic and phenotypic changes.[10][11] High passage numbers are often associated with alterations in morphology, growth rates, and responses to stimuli.

  • Inconsistent Culture Conditions: Deviations in temperature, CO2 levels, and media pH can affect cell health and experimental outcomes.[12][13][14] Melanoma cells, in particular, can be sensitive to temperatures above 37°C.[12][13]

  • Mycoplasma Contamination: This common laboratory contaminant can alter cellular responses and lead to unreliable experimental results.[12][13]

  • Initial Seeding Density: The density at which cells are plated can influence their growth characteristics and response to treatments.[12][13]

Q3: How does this compound affect the cell cycle?

This compound has been shown to induce cell cycle arrest in the G0/G1 phase.[3] This is often accompanied by the upregulation of cell cycle inhibitors like p16INK4A and p19ARF.[2][4][15] The compound can induce a state of cellular senescence without causing DNA damage.[3][4][16]

Troubleshooting Guides

Issue 1: High Variability Between Experimental Replicates Treated with this compound
Possible Cause Troubleshooting Step
Inconsistent this compound Preparation Ensure this compound is fully dissolved in a suitable solvent like DMSO at the recommended concentration before diluting it in culture medium.[1] Prepare a fresh stock solution regularly and store it appropriately to avoid degradation. Aliquot stock solutions to minimize freeze-thaw cycles.[1][8]
Cell Culture Inconsistency Refer to the troubleshooting guide for "General Melanoma Cell Culture Variability" below.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to each well or flask.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a multi-well plate, which can lead to variability, consider not using the outermost wells for critical experiments. Fill the outer wells with sterile PBS or media instead.
Issue 2: General Melanoma Cell Culture Variability
Possible Cause Troubleshooting Step
Serum Lot-to-Lot Variability Test new batches of FBS before use in critical experiments.[5][7] Once a suitable batch is identified, purchase a large quantity to ensure consistency over a series of experiments.[5]
High Cell Passage Number Use cells with a low passage number (ideally below 20) for all experiments.[11][14] Maintain a well-documented cell banking system with cryopreserved stocks of low-passage cells.[14]
Suboptimal Culture Temperature Culture melanoma cells at a stable temperature of 36.5°C, as they can be sensitive to temperatures above 37°C.[12][13]
Incorrect CO2 and pH Levels Maintain a 5% CO2 atmosphere to ensure the medium is buffered at the optimal pH of approximately 7.6.[12][13]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet.[12][13]
Inconsistent Seeding Density Optimize and standardize the seeding density for your specific melanoma cell line. Some lines prefer higher densities to avoid senescence.[12][13]
Difficult Thawing Process Melanoma cells can be sensitive to the thawing process.[12][13] Follow a rapid thawing protocol and plate the cells in a small flask initially. Change the medium the following day to remove cryoprotectant.[12][13]

Data Presentation

Table 1: Recommended Culture Conditions for Human Melanoma Cell Lines

ParameterRecommendationRationale
Temperature 36.5°CMelanoma cells are sensitive to heat; temperatures above 37°C can induce cell stress or death.[12][13]
CO2 Level 5%Maintains the pH of the culture medium at an optimal level (around 7.6).[12][13]
Media Tumor 2% media or as recommended by the cell line providerDifferent melanoma cell lines may have specific media requirements.[12][13]
Serum 10-20% Fetal Bovine Serum (FBS)Provides essential growth factors and nutrients. Higher concentrations may be needed for recovery after thawing.[12][13][17]
Passage Number < 20 passagesMinimizes phenotypic and genotypic drift that can occur at higher passages.[11][14]
Seeding Density Cell line-dependentSome melanoma lines require higher densities to prevent senescence.[12][13]

Experimental Protocols

Protocol 1: Thawing Cryopreserved Melanoma Cells
  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete culture medium.

  • Remove the cryovial from liquid nitrogen storage.

  • Quickly thaw the vial in a 37°C water bath by gently swirling until a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • In a biosafety cabinet, carefully transfer the cell suspension from the vial to the prepared 15 mL conical tube.

  • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Gently aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in a small volume of fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to a small culture flask (e.g., T-25).

  • Incubate at 36.5°C and 5% CO2.

  • Change the medium the following day to remove any residual cryoprotectant.

Protocol 2: Subculturing (Passaging) Melanoma Cells
  • Aspirate the spent medium from a confluent or near-confluent flask of melanoma cells.

  • Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) without calcium and magnesium.

  • Add a minimal volume of a suitable dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer.

  • Incubate at 37°C for a few minutes until the cells detach. Monitor the process under a microscope to avoid over-trypsinization.

  • Once detached, add complete culture medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a conical tube and centrifuge at low speed.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seed new culture flasks at the desired seeding density.

Visualizations

WM8014_Signaling_Pathway This compound Signaling Pathway WM8014 This compound KAT6A_B KAT6A/B WM8014->KAT6A_B inhibits Histone_Acetylation Histone Acetylation KAT6A_B->Histone_Acetylation catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B competes with p16_p19 p16INK4A / p19ARF Upregulation Histone_Acetylation->p16_p19 leads to Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p16_p19->Cell_Cycle_Arrest induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Tumor_Growth_Inhibition Tumor Growth Inhibition Senescence->Tumor_Growth_Inhibition

Caption: this compound inhibits KAT6A/B, leading to cell cycle arrest and senescence.

Troubleshooting_Workflow Troubleshooting Experimental Variability Start High Variability in Replicates Check_Reagent Check this compound Preparation & Storage Start->Check_Reagent Check_Cells Assess Cell Culture Consistency Start->Check_Cells Check_Technique Review Experimental Technique Start->Check_Technique Reagent_OK Consistent Preparation Check_Reagent->Reagent_OK Yes Reagent_Issue Inconsistent Preparation Check_Reagent->Reagent_Issue No Cells_OK Consistent Culture Check_Cells->Cells_OK Yes Cells_Issue Culture Variability Check_Cells->Cells_Issue No Technique_OK Standardized Technique Check_Technique->Technique_OK Yes Technique_Issue Technical Errors Check_Technique->Technique_Issue No Resolve_Reagent Prepare Fresh Stock, Aliquot Reagent_Issue->Resolve_Reagent Resolve_Cells Standardize Passage #, Serum, Conditions Cells_Issue->Resolve_Cells Resolve_Technique Calibrate Pipettes, Avoid Edge Effects Technique_Issue->Resolve_Technique End Reduced Variability Resolve_Reagent->End Resolve_Cells->End Resolve_Technique->End

Caption: A logical workflow for identifying and addressing sources of experimental variability.

References

how to control for WM-8014-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WM-8014. The information provided is intended to assist with experimental design, execution, and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Question: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What could be the cause and how can we address it?

Answer:

Several factors can contribute to excessive cytotoxicity. Consider the following troubleshooting steps:

  • Concentration and Exposure Time: this compound is a potent inhibitor of KAT6A. Its primary effect is inducing cell cycle arrest and senescence rather than acute cytotoxicity.[1] High concentrations or prolonged exposure can lead to irreversible growth arrest.[1] We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 for cell proliferation can differ between cell types.[1] It is advisable to consult the literature for reported IC50 values in similar cell lines or to determine it empirically for your model system.

  • Off-Target Effects at High Concentrations: While this compound is selective for KAT6A and KAT6B, at higher concentrations, it can inhibit other histone acetyltransferases like KAT5 and KAT7.[2] This could contribute to unexpected cytotoxic effects. Consider using a concentration range that maintains selectivity for KAT6A/B.

  • Modulating the Senescence Pathway: Since this compound induces senescence through the p16INK4A/p19ARF pathway, the genetic background of your cells (e.g., p53 or Rb status) can influence the outcome.[3][4] If your goal is to study non-senescence-related effects of this compound, you might consider using cell lines with alterations in these pathways, though this will impact the interpretation of your results.

  • Co-treatment with Apoptosis Inhibitors: Although this compound primarily induces senescence, extensive cell cycle arrest can sometimes lead to secondary apoptosis. Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may help to reduce cell death if apoptosis is a confounding factor in your experiments.[5][6]

Question: Our experimental results with this compound are inconsistent. What are the potential sources of variability?

Answer:

Inconsistent results can stem from several experimental variables. To improve reproducibility, consider the following:

  • Compound Stability and Storage: Ensure that this compound is stored correctly, typically at -20°C as a powder. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition. Senescence itself can be influenced by culture conditions.

  • Assay-Specific Variability: Assays like the MTT assay, which measures metabolic activity, can be influenced by changes in cell metabolism that are not directly related to cell number.[7] It is good practice to complement viability assays with direct cell counting methods (e.g., trypan blue exclusion) or other cytotoxicity assays.

Question: We are having trouble interpreting the results of our cell cycle analysis after this compound treatment. What should we expect to see?

Answer:

This compound is known to induce cell cycle arrest, primarily in the G0/G1 phase.[2] When performing cell cycle analysis using flow cytometry with propidium iodide staining, you should expect to see an accumulation of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks. If you are not observing this, consider the following:

  • Suboptimal Concentration or Time Point: The effect on the cell cycle is dose- and time-dependent. You may need to optimize the concentration of this compound and the duration of treatment to observe a clear cell cycle arrest.

  • Cell Line-Specific Responses: The kinetics of cell cycle arrest can vary between cell lines.

  • Assay Execution: Ensure proper fixation and RNase treatment during the staining protocol to obtain high-quality DNA content histograms.[8]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[2] It acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), thereby preventing the acetylation of histones and other protein substrates by these enzymes.[9] This inhibition of KAT6A/B leads to changes in gene expression that ultimately induce cell cycle arrest and cellular senescence.[9]

Is this compound considered a cytotoxic agent?

While this compound can lead to a reduction in viable cell number in proliferation assays, its primary effect is not direct cytotoxicity in the way that DNA-damaging agents are. Instead, it induces a state of irreversible growth arrest known as cellular senescence.[9] Therefore, it is more accurately described as a potent anti-proliferative and senescence-inducing agent.

How can I confirm that this compound is inducing senescence in my cells?

Several biomarkers can be used to confirm the induction of senescence:

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a widely used histochemical marker for senescent cells.[10]

  • Cell Cycle Arrest: As mentioned, an increase in the proportion of cells in the G0/G1 phase of the cell cycle is indicative of senescence.[2]

  • Morphological Changes: Senescent cells often exhibit a flattened and enlarged morphology.

  • Expression of Senescence Markers: You can measure the upregulation of cell cycle inhibitors like p16INK4A and p21CIP1, which are key mediators of senescence.[11]

What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO (up to 20 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

TargetIC50 (nM)
KAT6A8[1][2]
KAT6B28[2]
KAT5224
KAT7342

Table 2: Anti-proliferative Activity of this compound

Cell LineAssayIC50 (µM)
Mouse Embryonic Fibroblasts (MEFs)Proliferation Assay (10 days)2.4[1]

Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability by measuring metabolic activity.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Read the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)[13]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[13]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[13]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

3. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is for the histochemical detection of senescent cells.

Materials:

  • 6-well plates or tissue culture dishes

  • PBS

  • Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)[10]

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)[14]

Procedure:

  • Culture and treat cells with this compound in your chosen culture vessel.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 3-5 minutes at room temperature.[10]

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells.[10]

  • Observe and count the blue-stained cells under a microscope.

  • The percentage of senescent cells can be calculated by dividing the number of blue cells by the total number of cells.

Visualizations

WM8014_Signaling_Pathway WM8014 This compound KAT6A_KAT6B KAT6A / KAT6B WM8014->KAT6A_KAT6B Inhibits AcetylCoA Acetyl-CoA AcetylCoA->KAT6A_KAT6B Competes with Histone_Acetylation Histone Acetylation KAT6A_KAT6B->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p16_p19 ↑ p16INK4A / p19ARF Gene_Expression->p16_p19 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p16_p19->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: this compound signaling pathway leading to cellular senescence.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle SenescenceAssay Senescence Assay (SA-β-Gal Staining) Treatment->SenescenceAssay DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis CellCycle->DataAnalysis SenescenceAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for assessing this compound effects.

References

avoiding precipitation of WM-8014 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WM-8014. Our goal is to help you avoid common issues, such as precipitation in culture media, and ensure the success of your experiments.

Troubleshooting Guide: Avoiding this compound Precipitation

Precipitation of this compound in your culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to identify and resolve these issues.

Problem: I observed a precipitate in my culture medium after adding this compound.

Potential Cause Recommended Solution
Low Solubility in Aqueous Media This compound is sparingly soluble in aqueous solutions like culture media. Direct dilution of a highly concentrated DMSO stock into the media can cause it to crash out of solution. Solution: Perform a serial dilution of your high-concentration DMSO stock in DMSO first to an intermediate concentration before the final dilution into your culture medium. This gradual reduction in concentration helps to maintain solubility.
High Final Concentration of this compound The desired final concentration of this compound in your experiment might exceed its solubility limit in the culture medium. Solution: Re-evaluate the required concentration for your experiment. If possible, perform a dose-response experiment to determine the lowest effective concentration.
Incorrect Solvent Preparation The quality and handling of the DMSO used for the stock solution are critical. Solution: Use fresh, anhydrous, research-grade DMSO to prepare your stock solution.[1] Moisture in DMSO can decrease the solubility of the compound.[1][2]
Suboptimal Dilution Technique The method of adding the this compound/DMSO solution to the culture medium can impact its dispersal and solubility. Solution: Add the final DMSO-diluted this compound dropwise to the culture medium while gently vortexing or swirling the medium. This promotes rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
Interaction with Media Components Components in the culture medium, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[3] Solution: If you suspect media interactions, try pre-warming the culture medium to 37°C before adding the compound. You can also try adding the this compound solution to a smaller volume of serum-containing medium first, and then adding this mixture to the rest of your culture. Serum proteins can sometimes help to keep hydrophobic compounds in solution.
Temperature Effects Temperature fluctuations can affect the solubility of compounds in solution. Solution: Ensure that both your this compound stock solution and the culture medium are at the appropriate temperature before mixing. Avoid repeated freeze-thaw cycles of the stock solution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][4][5]

Q2: What is the maximum recommended final concentration of DMSO in the culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[6] However, the optimal concentration can be cell-line dependent, and it is best practice to keep it as low as possible, ideally ≤0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How should I store my this compound stock solution?

A3: this compound powder should be stored at -20°C for long-term stability.[4] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[1][2]

Q4: What should I do if I see a precipitate after thawing my this compound stock solution?

A4: If you observe a precipitate in your stock solution upon thawing, you can try to redissolve it by gently warming the vial to 37°C and vortexing. If the precipitate persists, sonication may help to bring the compound back into solution.[2]

Q5: Can I prepare a working solution of this compound in a buffer like PBS?

A5: It is not recommended to prepare working solutions of this compound in aqueous buffers like PBS, as the compound is poorly soluble in water and will likely precipitate.[1] Dilutions should be performed in DMSO before adding to the final aqueous culture medium.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 384.42 g/mol [1][4][5]
Solubility in DMSO 20 mM (7.69 mg/mL) to 200.3 mM (77 mg/mL)[1][4][5]
Solubility in Ethanol 10 mM (3.84 mg/mL)[4]
Solubility in Water Insoluble[1]
Storage (Powder) -20°C[1][4][5]
Storage (in DMSO) -80°C (up to 1 year)[1]

Experimental Protocols & Visualizations

Experimental Workflow for Preparing this compound Working Solutions

This workflow illustrates the recommended procedure for preparing a working solution of this compound and adding it to the culture medium to minimize precipitation.

G cluster_0 Preparation of High-Concentration Stock cluster_1 Preparation of Intermediate Dilution cluster_2 Preparation of Final Working Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D High-Concentration Stock (e.g., 20 mM in 100% DMSO) C->D E Take Aliquot of High-Conc. Stock D->E F Add to Fresh Anhydrous DMSO E->F G Intermediate Dilution (e.g., 2 mM in 100% DMSO) F->G I Add Intermediate Dilution Dropwise to Medium while Swirling G->I H Pre-warm Culture Medium to 37°C H->I J Final Working Solution (e.g., 2 µM this compound in Culture Medium with <0.1% DMSO) I->J

Recommended workflow for preparing this compound working solutions.
Signaling Pathway of this compound

This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[4][7][8] These enzymes play a crucial role in chromatin modification by acetylating histone proteins, which in turn regulates gene expression. By inhibiting KAT6A/B, this compound can induce cell cycle arrest and senescence.[1][4]

G WM8014 This compound KAT6AB KAT6A / KAT6B (Histone Acetyltransferases) WM8014->KAT6AB Inhibits Histone_Acetylation Histone Acetylation KAT6AB->Histone_Acetylation Promotes Gene_Expression Target Gene Expression (e.g., cell cycle progression genes) Histone_Acetylation->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest / Senescence Gene_Expression->Cell_Cycle_Arrest Leads to

References

best practices for storing and handling WM-8014

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage, handling, and use of WM-8014, a potent and selective inhibitor of histone acetyltransferases KAT6A and KAT6B.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule inhibitor that potently and selectively targets the lysine acetyltransferases KAT6A and KAT6B. It is a cell-permeant compound suitable for in vitro studies. Its chemical formula is C₂₀H₁₇FN₂O₃S, and it has a molecular weight of 384.42 g/mol .

Q2: What is the mechanism of action of this compound?

This compound functions as a reversible, competitive inhibitor of acetyl coenzyme A (acetyl-CoA) in the substrate-binding domain of KAT6A and KAT6B.[1][2] By occupying the acetyl-CoA binding site, it prevents the transfer of acetyl groups to histone substrates, thereby inhibiting the enzymatic activity of KAT6A and KAT6B.[2]

Q3: What are the primary applications of this compound in research?

This compound is primarily used in cancer biology research to study the roles of KAT6A and KAT6B in cellular processes.[2] It has been shown to induce cell cycle arrest in the G1/G0 phase, leading to cellular senescence without causing DNA damage.[3] This makes it a valuable tool for investigating oncogene-induced senescence and for potential therapeutic development.[1][2]

Troubleshooting Guide

Problem: I am not observing the expected biological effect (e.g., cell cycle arrest, senescence) after treating my cells with this compound.

  • Solution 1: Verify Proper Storage. Ensure that the powdered this compound has been consistently stored at -20°C. Improper storage can lead to degradation of the compound. For stock solutions in solvent, storage at -80°C is recommended for up to a year, while storage at -20°C is suitable for up to one month.[4] Repeated freeze-thaw cycles of stock solutions should be avoided.[4]

  • Solution 2: Confirm Correct Preparation of Stock and Working Solutions. this compound has specific solubility limits in different solvents. Use fresh, high-quality solvents for reconstitution. Refer to the solubility data table below and the experimental protocol for preparing solutions. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[4]

  • Solution 3: Check the Final Concentration and Incubation Time. The effective concentration of this compound can vary between cell lines. The IC50 for inhibiting cell proliferation has been reported at 2.4 µM in mouse embryonic fibroblasts after ten days of treatment.[4][5] It may be necessary to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line.

  • Solution 4: Ensure Cell Health. The cellular response to this compound can be influenced by the health and passage number of your cells. Ensure that your cells are healthy and within a low passage number range.

Problem: The this compound powder is difficult to dissolve.

  • Solution: To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[5] Always use the recommended solvents (see solubility table) and ensure they are of high purity and anhydrous, especially DMSO.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Weight384.42 g/mol
FormulaC₂₀H₁₇FN₂O₃S
Purity≥98%
CAS Number2055397-18-5

Table 2: Solubility Data

SolventMaximum ConcentrationReference
DMSO20 mM (7.69 mg/mL)
Ethanol10 mM (3.84 mg/mL)
WaterInsoluble[4]

Table 3: Inhibitory Activity

TargetIC₅₀Reference
KAT6A8 nM[4]
KAT6B28 nM
MOZ55 nM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of this compound in DMSO. The volume of DMSO to add can be calculated using the following formula:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For example, to prepare a 10 mM stock solution from 1 mg of this compound:

      • Volume (L) = 0.001 g / (384.42 g/mol * 0.01 mol/L) = 0.000260 L = 260 µL

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[4]

Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_preparation Preparation cluster_application Application Powder This compound Powder Store at -20°C Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Store at -80°C (1 year) or -20°C (1 month) Powder->Stock_Solution Reconstitution Working_Solution Working Solution (Diluted in culture medium) Prepare fresh for each experiment Stock_Solution->Working_Solution Dilution In_Vitro_Assay Cell-based Assay Working_Solution->In_Vitro_Assay

Caption: Workflow for the proper storage and preparation of this compound solutions.

Mechanism_of_Action This compound Mechanism of Action KAT6A_B KAT6A/B Enzyme Acetylated_Histone Acetylated Histone KAT6A_B->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A_B Histone Histone Substrate Histone->KAT6A_B WM_8014 This compound WM_8014->KAT6A_B Competitive Inhibition

References

Validation & Comparative

A Head-to-Head Comparison of KAT6A/B Inhibitors: WM-8014 versus WM-1119 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of epigenetic modulators, the choice between two closely related KAT6A/B inhibitors, WM-8014 and WM-1119, for in vivo studies requires a detailed understanding of their respective pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for preclinical cancer research.

This compound and WM-1119 are potent and selective inhibitors of the histone acetyltransferases KAT6A and KAT6B, enzymes that are frequently dysregulated in various cancers.[1] Both compounds operate through a similar mechanism, inducing cellular senescence and cell cycle arrest by targeting the INK4A/ARF pathway.[1][2] However, WM-1119 was developed as a derivative of this compound with the aim of improving its suitability for in vivo applications, boasting enhanced bioavailability.[1]

At a Glance: Key Quantitative Data

To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and WM-1119 based on available experimental findings.

ParameterThis compoundWM-1119Reference(s)
Target KAT6A/KAT6BKAT6A/KAT6B[1]
Binding Affinity (Kd) ~5 nM (KAT6A)~2 nM (KAT6A)[3]
In Vitro Potency (IC50) 8 nM (KAT6A), 28 nM (KAT6B)0.25 µM (in lymphoma cells)[3][4]

Table 1: In Vitro Potency and Binding Affinity. This table highlights the high potency of both inhibitors, with WM-1119 demonstrating a slightly stronger binding affinity for KAT6A.

ParameterThis compoundWM-1119Reference(s)
Animal Model Zebrafish (hepatocellular carcinoma)Mouse (lymphoma)[1][3]
Bioavailability LowerIncreased[1]
Key In Vivo Outcome Potentiates oncogene-induced senescenceArrests lymphoma progression[1][3]

Table 2: Overview of In Vivo Studies. This table provides a high-level summary of the primary preclinical models in which each compound has been evaluated and their key reported outcomes.

Delving into the Mechanism: The Senescence-Inducing Pathway

Both this compound and WM-1119 exert their anti-tumor effects by inhibiting the acetyltransferase activity of KAT6A and KAT6B. This inhibition leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, through the upregulation of the INK4A/ARF locus, which encodes the tumor suppressors p16INK4A and p19ARF.[1][2][5]

G cluster_0 KAT6A/B Inhibition cluster_1 Cellular Effects This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B inhibit WM-1119 WM-1119 WM-1119->KAT6A/B inhibit Histone Acetylation Histone Acetylation KAT6A/B->Histone Acetylation promotes INK4A/ARF locus INK4A/ARF locus Histone Acetylation->INK4A/ARF locus represses p16INK4A / p19ARF p16INK4A / p19ARF INK4A/ARF locus->p16INK4A / p19ARF expresses Cell Cycle Arrest Cell Cycle Arrest p16INK4A / p19ARF->Cell Cycle Arrest induces Senescence Senescence Cell Cycle Arrest->Senescence

Figure 1: Signaling Pathway of this compound and WM-1119. This diagram illustrates the mechanism of action, where inhibition of KAT6A/B leads to the upregulation of p16INK4A and p19ARF, resulting in cell cycle arrest and senescence.

Experimental Corner: Protocols for In Vivo Evaluation

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the experimental protocols used in key in vivo studies for both compounds.

This compound in a Zebrafish Model of Hepatocellular Carcinoma

This compound has been utilized to potentiate oncogene-induced senescence in a zebrafish model of hepatocellular carcinoma.[3]

Experimental Workflow:

G Zebrafish Model Zebrafish Model Oncogene Induction Oncogene Induction Zebrafish Model->Oncogene Induction 1. Induce liver-specific oncogene This compound Treatment This compound Treatment Oncogene Induction->this compound Treatment 2. Administer this compound Imaging Imaging This compound Treatment->Imaging 3. Monitor liver size Analysis Analysis Imaging->Analysis 4. Quantify senescence markers

Figure 2: this compound Zebrafish Experimental Workflow. A simplified overview of the experimental steps for evaluating this compound in a zebrafish liver cancer model.

Detailed Protocol: While a highly detailed, step-by-step protocol is not available in the public domain, the study indicates that transgenic zebrafish with inducible, liver-specific expression of an oncogene (e.g., Myc or Kras) are used.[6][7] this compound is administered to the water in which the zebrafish are housed.[3] The primary endpoint is the assessment of liver volume, often measured through imaging techniques, and the analysis of senescence markers.[3]

WM-1119 in a Mouse Model of Lymphoma

WM-1119 has demonstrated efficacy in arresting the progression of lymphoma in a mouse model.[1]

Experimental Workflow:

G Mouse Model Mouse Model Tumor Implantation Tumor Implantation Mouse Model->Tumor Implantation 1. Inject lymphoma cells WM-1119 Treatment WM-1119 Treatment Tumor Implantation->WM-1119 Treatment 2. Administer WM-1119 Monitoring Monitoring WM-1119 Treatment->Monitoring 3. Track tumor burden Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis 4. Assess spleen weight & histology

Figure 3: WM-1119 Mouse Experimental Workflow. A streamlined representation of the in vivo study design for testing WM-1119 in a mouse lymphoma model.

Detailed Protocol:

  • Animal Model: C57BL/6 mice are typically used.

  • Tumor Cell Line: Eµ-Myc lymphoma cells (e.g., EMRK1184) are injected intravenously.

  • Treatment: WM-1119 is administered via intraperitoneal (i.p.) injection. Due to its rapid clearance, a dosing schedule of 50 mg/kg four times a day has been shown to be effective.[8]

  • Monitoring: Tumor burden is monitored, often using bioluminescence imaging if the tumor cells are luciferase-tagged.[8]

  • Endpoints: Primary endpoints include tumor burden, spleen weight, and analysis of tumor cells in various tissues (e.g., spleen, bone marrow) by flow cytometry.[8]

Concluding Remarks: Selecting the Right Tool for the Job

Both this compound and WM-1119 are valuable research tools for investigating the therapeutic potential of KAT6A/B inhibition. The choice between them for in vivo studies will largely depend on the specific research question and the chosen animal model.

This compound has proven effective in a zebrafish model, which offers advantages for high-throughput screening and developmental studies.[3] However, for studies in mammalian systems, WM-1119 is the superior candidate due to its enhanced bioavailability, which is a critical factor for achieving therapeutic concentrations in target tissues.[1] The available data from the mouse lymphoma model provides a solid foundation for designing further preclinical studies with WM-1119 in various cancer models.

As with any experimental work, it is crucial for researchers to carefully consider the published data and, where possible, perform pilot studies to determine the optimal dosing and treatment regimen for their specific model system. This comparative guide aims to provide a solid starting point for making an informed decision in the selection of these potent KAT6A/B inhibitors.

References

A Comparative Guide to the KAT6A/B Inhibitor WM-8014 and its Inactive Control WM-2474

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the potent histone acetyltransferase (HAT) inhibitor, WM-8014, and its structurally related but inactive control compound, WM-2474. It is designed for researchers, scientists, and drug development professionals to facilitate the accurate interpretation of experimental results and to highlight the specific effects of KAT6A/B inhibition.

Introduction

This compound is a highly potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B, which are key regulators of chromatin organization and gene expression.[1][2][3] These enzymes are implicated in various cancers, making them attractive therapeutic targets.[2] this compound functions as a reversible, acetyl-CoA competitive inhibitor, leading to cell cycle arrest and the induction of cellular senescence in a manner that is dependent on the INK4A/ARF tumor suppressor pathway.[2][4][5] To distinguish the specific biological effects of KAT6A/B inhibition from any potential off-target or non-specific effects of the chemical scaffold, the inactive control compound WM-2474 is utilized. WM-2474 is structurally analogous to this compound but lacks significant inhibitory activity against KAT6A/B, thus serving as an ideal negative control in experimental settings.[6][7]

Comparative Biological Activity

The primary distinction between this compound and WM-2474 lies in their differential inhibitory activity against the KAT family of histone acetyltransferases. This compound exhibits high potency against KAT6A and KAT6B, with moderate activity against KAT5 and KAT7, and no significant inhibition of other KATs.[3][4] In stark contrast, WM-2474 shows no significant inhibitory effect on these enzymes.[7] This difference in activity is the basis for their respective uses as an active agent and a negative control.

Table 1: Comparative Inhibitory Activity (IC50)
CompoundTargetIC50 Value
This compound KAT6A8 nM[1][3][4]
KAT6B28 nM[3][4]
KAT5224 nM[3][4]
KAT7342 nM[3][4]
WM-2474 KAT6A> 125 µM[7]

Cellular Effects: Proliferation and Senescence

Treatment of cells with this compound leads to a significant reduction in cell proliferation and the induction of cellular senescence, characterized by a flattened and enlarged cell morphology and increased senescence-associated β-galactosidase activity.[6][8] These effects are not observed in cells treated with the inactive control, WM-2474, demonstrating that the anti-proliferative and pro-senescence activities of this compound are a direct consequence of KAT6A/B inhibition.[6][9]

Table 2: Comparative Cellular Effects in Mouse Embryonic Fibroblasts (MEFs)
TreatmentEffect on Cell GrowthInduction of SenescenceUpregulation of Cdkn2a (p16INK4A/p19ARF)Downregulation of Cdc6
This compound Growth Arrest[6]Yes[6][8]Yes[6][9]Yes[6][9]
WM-2474 No Effect[6]No[8]No[9]No[9]
DMSO (Vehicle) No Effect[6]No[8]No[9]No[9]

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the histone acetyltransferase activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of histone H3 at specific lysine residues, which in turn alters gene expression. A key consequence of this is the upregulation of the Cdkn2a locus, which encodes the tumor suppressor proteins p16INK4A and p19ARF.[4][6][9] These proteins are critical regulators of the cell cycle, and their induction leads to cell cycle arrest and the onset of cellular senescence. Concurrently, this compound treatment leads to the downregulation of KAT6A target genes involved in cell cycle progression, such as Cdc6 and E2f2.[5][6][9]

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B Inhibition Histone H3 Acetylation Histone H3 Acetylation KAT6A/B->Histone H3 Acetylation Reduced Gene Expression Gene Expression Histone H3 Acetylation->Gene Expression Altered Cdkn2a (p16/p19) Cdkn2a (p16/p19) Gene Expression->Cdkn2a (p16/p19) Upregulation Cdc6, E2f2 Cdc6, E2f2 Gene Expression->Cdc6, E2f2 Downregulation Cell Cycle Arrest Cell Cycle Arrest Cdkn2a (p16/p19)->Cell Cycle Arrest Cdc6, E2f2->Cell Cycle Arrest Senescence Senescence Cell Cycle Arrest->Senescence

Caption: Signaling pathway of this compound leading to cellular senescence.

Experimental Protocols

The following are overviews of key experimental methodologies used to differentiate the activities of this compound and WM-2474.

Cell Proliferation Assay
  • Objective: To assess the effect of the compounds on cell growth over time.

  • Methodology: Mouse embryonic fibroblasts (MEFs) are seeded in multi-well plates and treated with this compound, WM-2474, or a vehicle control (DMSO) at various concentrations. Cell proliferation is monitored over several days using methods such as direct cell counting, or fluorescence-based assays that measure DNA content.

Senescence-Associated β-Galactosidase Assay
  • Objective: To detect cellular senescence.

  • Methodology: MEFs are treated with the compounds for an extended period (e.g., 4-15 days).[6][8] Cells are then fixed and incubated with a solution containing X-gal at pH 6.0. Senescent cells, which exhibit increased β-galactosidase activity at this pH, will stain blue and can be visualized and quantified by microscopy or flow cytometry.[6][8]

Gene Expression Analysis (RT-qPCR)
  • Objective: To measure changes in the mRNA levels of target genes.

  • Methodology: RNA is extracted from MEFs treated with this compound, WM-2474, or vehicle control.[9] Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR (qPCR) using primers specific for genes of interest, such as Cdkn2a, Cdc6, and housekeeping genes for normalization.[9]

Experimental Workflow

G cluster_assays Assays Cell Culture (MEFs) Cell Culture (MEFs) Treatment Treatment Cell Culture (MEFs)->Treatment Day 0 This compound This compound Treatment->this compound WM-2474 WM-2474 Treatment->WM-2474 DMSO DMSO Treatment->DMSO Proliferation Assay Proliferation Assay This compound->Proliferation Assay Days 1-10 SA-β-Gal Assay SA-β-Gal Assay This compound->SA-β-Gal Assay Days 4-15 RT-qPCR RT-qPCR This compound->RT-qPCR Days 4-10 WM-2474->Proliferation Assay WM-2474->SA-β-Gal Assay WM-2474->RT-qPCR DMSO->Proliferation Assay DMSO->SA-β-Gal Assay DMSO->RT-qPCR

Caption: General experimental workflow for comparing this compound and WM-2474.

Conclusion

References

Cross-Validation of WM-8014 Results with Genetic Knockouts of KAT6A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological inhibition of KAT6A using WM-8014 and the genetic knockout of the KAT6A gene. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the parallels and distinctions between these two methodologies in studying KAT6A function, with supporting experimental data and protocols.

Introduction

KAT6A (Lysine Acetyltransferase 6A), also known as MOZ, is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation. Its dysregulation has been implicated in various cancers and developmental disorders. This compound is a potent and selective small molecule inhibitor of KAT6A and its close homolog KAT6B.[1][2][3][4][5] Genetic knockout of KAT6A provides a definitive method to study its function by complete gene ablation. Cross-validating the phenotypic outcomes of this compound treatment with those observed in KAT6A knockout models is essential for confirming on-target effects of the inhibitor and for its therapeutic development.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockout

The following tables summarize the key findings from studies utilizing either this compound or KAT6A genetic knockout, allowing for a comparative analysis of their effects on cellular processes and organismal development.

Table 1: Effects of this compound and KAT6A Knockout on Cellular Phenotypes

FeatureThis compound TreatmentKAT6A Genetic KnockoutReferences
Cell Proliferation Inhibition of proliferation in lymphoma cells and mouse embryonic fibroblasts (MEFs).[3][6]Suppression of cell proliferation in glioblastoma cells.[7][8][9][10][3][6][7][8][9][10]
Cell Cycle Induces G0/G1 cell cycle arrest in MEFs.[3][4][6]Disrupted cell cycle regulation in patient-derived fibroblasts.[11][3][4][6][11]
Cellular Senescence Induces cellular senescence in MEFs, dependent on the p16INK4A–p19ARF pathway.[1][12][13]Not explicitly reported in the provided search results.[1][12][13]
Gene Expression Upregulation of Cdkn2a mRNA and downregulation of the KAT6A target gene Cdc6.[1]Altered expression of p53-associated genes in human fibroblast cell lines with truncating mutations.[14][1][14]
Histone Acetylation Reduces acetylation of specific histone lysine residues.[5]Decreased acetylation levels of H3K23, H3K9, and H3K14 in glioblastoma cells.[8][5][8]

Table 2: In Vivo Effects of this compound and KAT6A Knockout

FeatureThis compound TreatmentKAT6A Genetic KnockoutReferences
Tumor Growth Arrests the progression of lymphoma in mice (using derivative WM-1119).[12] Reduces liver volume in a zebrafish model of KRASG12V-driven hepatocellular overproliferation.[1][5]Suppressed tumor development in an orthotopic mouse xenograft model of glioblastoma.[7][9][10][1][5][7][9][10][12]
Developmental Effects Not directly applicable as a developmental model.Homozygous knockout is embryonic lethal in mice.[15][16][17] Heterozygous loss-of-function variants lead to developmental deficits in humans (KAT6A syndrome).[11][11][15][16][17]
Hematopoiesis Not explicitly reported in the provided search results.Essential for normal hematopoietic stem cell maintenance.[8] Loss of one allele extends survival in a mouse model of MYC-induced lymphoma.[12][8][12]

Experimental Protocols

The following are generalized protocols for conducting a cross-validation study comparing the effects of this compound with KAT6A knockout.

1. Cell Culture and Treatment:

  • Cell Lines: Utilize a cancer cell line where KAT6A is known to be active (e.g., glioblastoma cell lines LN229 and U87).[8]

  • This compound Treatment: Dissolve this compound in a suitable solvent like DMSO.[4] Treat cells with a range of concentrations (e.g., 1-10 µM) for various time points (e.g., 24, 48, 72 hours).[18]

  • KAT6A Knockout: Generate a stable KAT6A knockout cell line using CRISPR-Cas9 technology. Validate the knockout at the genomic, transcriptomic, and protein levels.

2. Cell Proliferation Assay:

  • Seed an equal number of wild-type, this compound-treated, and KAT6A knockout cells in 96-well plates.

  • Assess cell viability and proliferation at different time points using a standard method such as the MTT or CellTiter-Glo assay.

3. Cell Cycle Analysis:

  • Harvest cells after treatment or from knockout cultures.

  • Fix the cells in ethanol and stain with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry.

4. Western Blot Analysis:

  • Prepare cell lysates from all experimental groups.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe with primary antibodies against KAT6A, acetylated histones (H3K9ac, H3K23ac), and downstream signaling proteins (e.g., PIK3CA, p-AKT).[8] Use a loading control like β-actin or GAPDH for normalization.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from cells.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR to measure the mRNA expression levels of KAT6A and its target genes (e.g., Cdc6, Cdkn2a).[1][18]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the cross-validation of this compound and KAT6A knockout studies.

KAT6A_Signaling_Pathway KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23 Acetylation Histone_H3->H3K23ac Leads to TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_Promoter PIK3CA Promoter TRIM24->PIK3CA_Promoter Binds to PIK3CA_Transcription PIK3CA Transcription PIK3CA_Promoter->PIK3CA_Transcription Activates PI3K_AKT_Signaling PI3K/AKT Signaling PIK3CA_Transcription->PI3K_AKT_Signaling Enhances Tumorigenesis Tumorigenesis PI3K_AKT_Signaling->Tumorigenesis Promotes Cross_Validation_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockout Wild_Type_Cells_WM8014 Wild-Type Cells + this compound Phenotypic_Assays Phenotypic Assays (Proliferation, Cell Cycle, Senescence) Wild_Type_Cells_WM8014->Phenotypic_Assays Molecular_Assays Molecular Assays (Western Blot, qRT-PCR) Wild_Type_Cells_WM8014->Molecular_Assays KAT6A_KO_Cells KAT6A Knockout Cells KAT6A_KO_Cells->Phenotypic_Assays KAT6A_KO_Cells->Molecular_Assays Wild_Type_Cells_Control Wild-Type Cells (Control) Wild_Type_Cells_Control->Phenotypic_Assays Wild_Type_Cells_Control->Molecular_Assays Comparative_Analysis Comparative Analysis Phenotypic_Assays->Comparative_Analysis Molecular_Assays->Comparative_Analysis Logical_Relationship WM8014 This compound KAT6A_Protein KAT6A Protein WM8014->KAT6A_Protein Inhibits Target_Gene_Expression Target Gene Expression (e.g., Cdc6) KAT6A_Protein->Target_Gene_Expression Regulates KAT6A_Knockout KAT6A Genetic Knockout KAT6A_Knockout->KAT6A_Protein Ablates Cellular_Phenotype Cellular Phenotype (e.g., Cell Cycle Arrest) Target_Gene_Expression->Cellular_Phenotype Leads to

References

A Comparative Guide to KAT6A/B Inhibitors: WM-8014 and PF-07248144 in the Context of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the lysine acetyltransferases KAT6A and KAT6B: WM-8014 and PF-07248144. While both molecules target the same epigenetic regulators, their developmental stages and available data in the context of breast cancer differ significantly. This document aims to present an objective comparison based on publicly available preclinical and clinical data to inform research and drug development decisions.

At a Glance: Key Differences

FeatureThis compoundPF-07248144
Development Stage PreclinicalPhase 3 Clinical Trials
Focus of Available Data Biochemical potency and effects in non-breast cancer modelsClinical efficacy and safety in ER+/HER2- metastatic breast cancer
Reported Potency (IC50 for KAT6A) 8 nM (cell-free assay)[1]Not explicitly reported in clinical papers, but demonstrates potent KAT6 inhibition in humans[2][3]
Primary Mechanism of Action Reversible competitor of acetyl coenzyme A, inducing cellular senescence[4][5]Selective catalytic inhibitor of KAT6A and KAT6B, suppressing ER gene transcription[6]

Introduction to KAT6A/B Inhibition in Breast Cancer

Lysine acetyltransferases (KATs) are crucial enzymes in epigenetic regulation, modifying histones to control gene expression. The MYST family of KATs, which includes KAT6A (also known as MOZ) and KAT6B (also known as MORF), have emerged as significant targets in oncology.[4][5] Dysregulation of KAT6A/B activity is implicated in the progression of various cancers, including breast cancer.[7] In estrogen receptor-positive (ER+) breast cancer, KAT6A is amplified in approximately 12% to 15% of patients and plays a role in repressing ER gene transcription, potentially contributing to endocrine therapy resistance.[8] Inhibition of KAT6A/B offers a novel therapeutic strategy to counteract these effects.

This compound: A Potent Preclinical Probe

This compound is a highly potent and selective small molecule inhibitor of KAT6A and KAT6B.[4][5] Preclinical studies have characterized its biochemical activity and cellular effects, establishing it as a valuable research tool for understanding KAT6A/B biology.

Biochemical and Preclinical Data for this compound
ParameterValueCell/System Type
KAT6A IC50 8 nMCell-free assay[1]
KAT6B IC50 28 nMCell-free assay[9]
Cellular Proliferation IC50 2.4 µMMouse embryonic fibroblasts (10-day treatment)[1]
Cellular Effect Induces cell cycle arrest and cellular senescenceMouse embryonic fibroblasts, Lymphoma cells[4][10]
In Vivo Activity Potentiates oncogene-induced senescenceZebrafish model of hepatocellular carcinoma[1]

Note: There is currently no publicly available data on the efficacy of this compound specifically in breast cancer cell lines. The available information is derived from studies on other cell types.

PF-07248144: A Clinically Advanced KAT6 Inhibitor

PF-07248144 is a first-in-class, selective catalytic inhibitor of KAT6A and KAT6B that has progressed to late-stage clinical development for the treatment of ER+/HER2- metastatic breast cancer.[6] Extensive clinical trial data from a Phase 1 study (NCT04606446) has demonstrated its safety and efficacy in a heavily pretreated patient population.[11]

Clinical Efficacy of PF-07248144 in ER+/HER2- Metastatic Breast Cancer (Phase 1 Expansion Cohort)
Treatment ArmObjective Response Rate (ORR)Median Duration of Response (mDOR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (mPFS)
Monotherapy (5 mg QD, n=35) 11.4%12.0 months31.4%Not Reported
Combination with Fulvestrant (5 mg QD, n=43) 37.2%15.8 months55.8%10.7 months[12][13]

Data as of October 11, 2024. Patients were heavily pretreated, having received prior CDK4/6 inhibitors and endocrine therapy.[12][13]

Safety Profile of PF-07248144

The most common treatment-related adverse events (TRAEs) observed in the Phase 1 study were generally manageable.

Adverse Event (Any Grade)Frequency (Monotherapy and Combination)
Dysgeusia (taste alteration)84.6% (mostly Grade 1/2)[8][11]
Neutropenia37.2% (Grade 3 or higher)[8]
AnemiaNot specified in top-line data

No grade 5 (fatal) TRAEs were reported.[8][11]

Mechanism of Action and Signaling Pathways

Both this compound and PF-07248144 function by inhibiting the catalytic activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of histone H3 at lysine 23 (H3K23Ac), a key epigenetic mark regulated by these enzymes.[2][14] The downstream consequences of this inhibition include the induction of cellular senescence and the suppression of oncogenic gene expression programs.

KAT6_Inhibition_Pathway cluster_0 KAT6A/B Inhibition cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B inhibits Cellular Senescence Cellular Senescence This compound->Cellular Senescence induces PF-07248144 PF-07248144 PF-07248144->KAT6A/B inhibits Gene Transcription Gene Transcription PF-07248144->Gene Transcription suppresses Histone H3 Histone H3 KAT6A/B->Histone H3 acetylates KAT6A/B->Cellular Senescence suppresses Acetyl-CoA Acetyl-CoA Acetyl-CoA->KAT6A/B H3K23Ac H3K23Ac Histone H3->H3K23Ac H3K23Ac->Gene Transcription promotes Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression drives Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth leads to

Figure 1: Simplified signaling pathway of KAT6A/B inhibition.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of KAT6A/B inhibitors can be extensive. Below are generalized methodologies for key assays mentioned in the context of this compound and PF-07248144.

Cell Viability and Proliferation Assay

A common method to assess the effect of compounds on cell growth is the use of colorimetric or fluorometric assays.

Cell_Viability_Workflow Seed_Cells Seed breast cancer cells in 96-well plates Treat_Compound Treat with serial dilutions of this compound or PF-07248144 Seed_Cells->Treat_Compound Incubate Incubate for a defined period (e.g., 72h) Treat_Compound->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Figure 2: General workflow for a cell viability assay.
Cellular Senescence Assay

Senescence can be detected by assaying for senescence-associated β-galactosidase (SA-β-gal) activity.

Senescence_Assay_Workflow Start Start Cell_Culture Culture cells with This compound or PF-07248144 Start->Cell_Culture Fix_Cells Fix cells with formaldehyde/glutaraldehyde Cell_Culture->Fix_Cells Stain_Cells Stain with SA-β-gal staining solution (pH 6.0) Fix_Cells->Stain_Cells Incubate_37C Incubate at 37°C overnight (no CO2) Stain_Cells->Incubate_37C Microscopy Visualize and count blue-stained senescent cells Incubate_37C->Microscopy End End Microscopy->End

References

Head-to-Head Comparison: WM-8014 and CTx-648 (PF-9363) - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the inhibition of lysine acetyltransferases (KATs) has emerged as a promising therapeutic strategy for various malignancies. Among these, the KAT6A and KAT6B enzymes, members of the MYST family, have garnered significant attention due to their roles in cell cycle progression and oncogenesis. This guide provides a detailed head-to-head comparison of two prominent KAT6A/B inhibitors: WM-8014 and CTx-648 (also known as PF-9363), designed for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureThis compoundCTx-648 (PF-9363)
Primary Targets KAT6A, KAT6BKAT6A, KAT6B
Mechanism of Action Reversible, Acetyl-CoA competitive inhibitorPotent and selective inhibitor
Cellular Effect Induces cell cycle arrest and cellular senescenceDownregulates ESR1 pathway, cell cycle, and stem cell pathways
In Vivo Models Zebrafish model of hepatocellular carcinomaPatient-derived xenograft models of ER+ breast cancer

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and CTx-648, facilitating a direct comparison of their potency and selectivity.

Table 1: Biochemical Potency
CompoundTargetIC50 (nM)Ki (nM)
This compound KAT6A8[1][2][3]5 (Kd)[4]
KAT6B28[5]-
CTx-648 (PF-9363) KAT6A1.6[6]0.41[7][8]
KAT6B-1.2[7][8]
Table 2: Cellular Activity
CompoundCell LineAssayIC50 (nM)
This compound Mouse Embryonic FibroblastsProliferation2,400[1][2]
CTx-648 (PF-9363) ZR75-1 (Breast Cancer)Proliferation0.3[4]
T47D (Breast Cancer)Proliferation0.9[4]

Signaling Pathways and Mechanism of Action

Both this compound and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B, leading to downstream effects on gene expression and cellular processes. However, their characterized mechanisms of action diverge in their specific cellular consequences.

This compound primarily induces cell cycle arrest and cellular senescence. This is achieved through the upregulation of the p16INK4A–p19ARF tumor suppressor pathway.[9][10] Inhibition of KAT6A by this compound leads to decreased expression of target genes such as Cdc6, a key regulator of DNA replication, ultimately causing an irreversible exit from the cell cycle.[9]

WM_8014_Pathway cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Effects WM8014 This compound KAT6A KAT6A/B (Histone Acetyltransferase) WM8014->KAT6A inhibits Acetylated_Histones Acetylated Histones KAT6A->Acetylated_Histones acetylates p16INK4A_p19ARF p16INK4A / p19ARF Pathway KAT6A->p16INK4A_p19ARF suppresses Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A competes with this compound Histones Histones (e.g., H3K23) Histones->KAT6A Gene_Expression Target Gene Expression (e.g., Cdc6) Acetylated_Histones->Gene_Expression regulates Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression promotes p16INK4A_p19ARF->Cell_Cycle_Progression inhibits Senescence Cellular Senescence Cell_Cycle_Progression->Senescence arrest leads to

Caption: this compound Signaling Pathway

CTx-648 (PF-9363) , on the other hand, has been shown to downregulate a specific set of genes involved in the Estrogen Receptor 1 (ESR1) pathway, as well as pathways related to the cell cycle and stem cells.[11][12][13] This makes it a particularly interesting candidate for hormone-receptor-positive cancers, such as ER+ breast cancer.

CTx_648_Pathway cluster_inhibition Mechanism of Inhibition cluster_downstream Downstream Effects CTx648 CTx-648 (PF-9363) KAT6A_B KAT6A/B (Histone Acetyltransferase) CTx648->KAT6A_B inhibits Tumor_Growth Tumor Growth (ER+ Breast Cancer) CTx648->Tumor_Growth inhibits H3K23Ac Histone H3K23 Acetylation KAT6A_B->H3K23Ac mediates Chromatin_Accessibility Chromatin Accessibility H3K23Ac->Chromatin_Accessibility promotes Gene_Expression Gene Expression Chromatin_Accessibility->Gene_Expression enables ESR1_Pathway ESR1 Pathway Genes Gene_Expression->ESR1_Pathway Cell_Cycle_Pathway Cell Cycle Genes Gene_Expression->Cell_Cycle_Pathway Stem_Cell_Pathway Stem Cell Pathway Genes Gene_Expression->Stem_Cell_Pathway ESR1_Pathway->Tumor_Growth drives Cell_Cycle_Pathway->Tumor_Growth drives Stem_Cell_Pathway->Tumor_Growth drives

Caption: CTx-648 (PF-9363) Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While comprehensive, step-by-step protocols for the specific experiments involving this compound and CTx-648 are not fully available in the public domain, this section outlines the general methodologies based on the published literature.

Biochemical KAT6A Inhibition Assay (General Protocol)

A common method to determine the IC50 of inhibitors against histone acetyltransferases is a radiometric assay.

Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, KAT6A enzyme, Histone H3 substrate) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (this compound or CTx-648) Prepare_Reaction->Add_Inhibitor Add_Cofactor Add [3H]-Acetyl-CoA Add_Inhibitor->Add_Cofactor Incubate Incubate at 30°C Add_Cofactor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Capture_Histones Capture Histones on Filter Paper Stop_Reaction->Capture_Histones Wash Wash to Remove Unincorporated [3H]-Acetyl-CoA Capture_Histones->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Biochemical KAT6A Inhibition Assay Workflow

Methodology:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer, recombinant human KAT6A enzyme, and a histone H3 substrate.

  • Inhibitor Addition: A dilution series of the test compound (this compound or CTx-648) is added to the wells.

  • Initiation: The reaction is initiated by the addition of [3H]-labeled Acetyl-CoA.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of an acid or by spotting the reaction mixture onto filter paper.

  • Washing: The filter paper is washed to remove unincorporated [3H]-Acetyl-CoA.

  • Detection: The amount of [3H]-acetylated histone captured on the filter paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell proliferation assays are used to determine the effect of a compound on cell growth.

Methodology:

  • Cell Seeding: Cells (e.g., mouse embryonic fibroblasts for this compound, ZR75-1 or T47D for CTx-648) are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 3-10 days).

  • Viability Assessment: Cell viability is assessed using a variety of methods, such as:

    • MTS/MTT Assay: Measures the metabolic activity of the cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated.

In Vivo Xenograft Models
  • This compound - Zebrafish Model of Hepatocellular Carcinoma: this compound was evaluated in a zebrafish model of KRASG12V-driven hepatocellular overproliferation.[1][14]

    • General Protocol:

      • Transgenic zebrafish embryos expressing an oncogene (e.g., KRASG12V) in hepatocytes are used.

      • Embryos are exposed to different concentrations of this compound in their water.

      • The effect on liver size and hepatocyte proliferation is monitored over time, often using fluorescent reporters.[15][16][17][18][19]

  • CTx-648 (PF-9363) - Patient-Derived Xenograft (PDX) Models of ER+ Breast Cancer: CTx-648 has demonstrated strong anti-tumor activity in PDX models of ER+ breast cancer.[4][11][13][20]

    • General Protocol:

      • Tumor fragments from a patient with ER+ breast cancer are implanted into immunocompromised mice.

      • Once the tumors are established, the mice are treated with CTx-648 (e.g., via oral gavage) or a vehicle control.

      • Tumor growth is monitored over time by measuring tumor volume.

      • At the end of the study, tumors may be harvested for further analysis (e.g., western blotting for target engagement biomarkers like H3K23Ac).[13]

Conclusion

Both this compound and CTx-648 (PF-9363) are potent and selective inhibitors of the KAT6A/B histone acetyltransferases. While they share a common molecular target, their reported downstream effects and the preclinical models in which they have shown efficacy suggest distinct therapeutic opportunities. This compound's ability to induce senescence via the p16INK4A/p19ARF pathway points to its potential in cancers where this pathway is intact. In contrast, CTx-648's pronounced effect on the ESR1 pathway highlights its promise for the treatment of ER+ breast cancer. The choice between these two inhibitors for further research and development will likely depend on the specific cancer type and the underlying molecular drivers of the disease. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

WM-8014: A Potent and Selective Inhibitor of Histone Acetyltransferases KAT6A and KAT6B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective molecular probes is paramount. In the landscape of epigenetic research, WM-8014 has emerged as a highly potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. This guide provides a comprehensive comparison of this compound's specificity against other HATs, supported by experimental data and detailed protocols.

This compound acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), effectively blocking the transfer of acetyl groups to histone substrates by KAT6A and KAT6B.[1][2] This targeted inhibition has been shown to induce cell cycle arrest and cellular senescence, making this compound a valuable tool for studying the roles of KAT6A and KAT6B in various biological processes, including cancer development.[1][3]

Comparative Specificity of this compound

The inhibitory activity of this compound has been rigorously assessed against a panel of histone acetyltransferases. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for KAT6A and its close homolog KAT6B.

Histone AcetyltransferaseThis compound IC50 (nM)WM-1119 IC50 (nM)PF-9363 IC50 (nM)Other Inhibitors IC50 (nM)
KAT6A 8 [4][5]12.6[6]1.6[6]Anacardic Acid: 40,000[6], Garcinol: 31,000[6], Curcumin: >100,000[6], C646: 13,000[6]
KAT6B 28 [4][5]---
KAT5 (Tip60) 224[4][5]---
KAT7 342[4][5]---
KAT8 No significant activity[4][5]---
KAT2A/2B No significant activity[4][5]---
KAT3A/3B No significant activity[4][5]---

As the data indicates, this compound exhibits a more than 25-fold selectivity for KAT6A over KAT5 and over 40-fold selectivity over KAT7.[4][5] It shows negligible activity against other tested HATs, underscoring its specificity. For comparison, the table also includes IC50 values for other known KAT6A inhibitors, WM-1119 and PF-9363, as well as several less potent or non-selective HAT inhibitors.

Experimental Protocols

The determination of IC50 values for HAT inhibitors is a critical step in their characterization. A widely used method is the radiometric histone acetyltransferase assay.

Radiometric HAT Assay Protocol for IC50 Determination

This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone substrate.

Materials:

  • Recombinant human KAT6A enzyme

  • Histone H3 substrate (5 µM)

  • [³H]-Acetyl Coenzyme A (0.5 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound and other test compounds

  • Scintillation cocktail

  • Filter paper

  • Phosphoric acid wash solution

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and the recombinant KAT6A enzyme.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and incubate for a short period to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding [³H]-acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto filter paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [³H]-acetyl-CoA.

  • Measure the radioactivity retained on the filter paper using a scintillation counter. This radioactivity is proportional to the amount of acetylated histone H3.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_mix Prepare Reaction Mixture (Buffer, Histone H3, KAT6A) prep_inhibitor Add Inhibitor (e.g., this compound) prep_mix->prep_inhibitor Incubate start_reaction Initiate Reaction (Add [3H]-acetyl-CoA) prep_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction (Spot on Filter Paper) incubation->stop_reaction wash Wash Filter Paper stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate IC50 measure->analyze

Radiometric HAT Assay Workflow

Signaling Pathway

The selective inhibition of KAT6A by this compound has profound effects on cellular signaling, primarily through the derepression of the CDKN2A tumor suppressor locus, which encodes for p16INK4A and p19ARF.

KAT6A normally functions to maintain the acetylation of histone H3 at lysine 9 (H3K9ac) at the transcriptional start sites of genes that repress the CDKN2A locus, such as Cdc6, Ezh2, and E2f2.[7] By inhibiting KAT6A, this compound leads to a decrease in H3K9ac at these specific loci. This reduction in acetylation results in the transcriptional upregulation of p16INK4A and p19ARF.[3][8] These proteins, in turn, activate the Rb and p53 tumor suppressor pathways, respectively, leading to cell cycle arrest and the induction of cellular senescence.[9]

signaling_pathway WM8014 This compound KAT6A KAT6A WM8014->KAT6A H3K9ac H3K9 Acetylation KAT6A->H3K9ac Repressors CDKN2A Repressors (Cdc6, Ezh2, E2f2) H3K9ac->Repressors Activates CDKN2A CDKN2A Locus (p16INK4A / p19ARF) Repressors->CDKN2A CellCycleArrest Cell Cycle Arrest CDKN2A->CellCycleArrest Senescence Senescence CDKN2A->Senescence

This compound Mechanism of Action

References

Independent Verification of WM-8014's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor WM-8014 with other relevant compounds. The included data, experimental protocols, and pathway visualizations are intended to support independent verification and further research in the field of epigenetic drug discovery.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative HAT inhibitors against various lysine acetyltransferases (KATs). This data allows for a direct comparison of their potency and selectivity.

CompoundTargetIC50 (nM)Alternate Targets and IC50 (nM)
This compound KAT6A 8 KAT6B (28), KAT5 (224), KAT7 (342)
WM-1119KAT6A250 (in lymphoma cells)Kd: KAT6A (2), KAT5 (2200), KAT7 (500)
NU9056KAT5 (Tip60)<2000p300 (60000), pCAF (36000), GCN5 (>100000)
SGC-CBP30CREBBP (CBP)21EP300 (p300) (38)

Experimental Protocols

Detailed methodologies for determining the IC50 values of HAT inhibitors are crucial for the independent verification of published data. Below are representative protocols for both in vitro biochemical assays and cell-based assays.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of enzyme inhibitors in a high-throughput format.[1]

Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., fluorescein). In the context of a HAT assay, a biotinylated histone peptide substrate and an antibody recognizing the acetylated form of the peptide are used. The antibody is labeled with the donor, and streptavidin conjugated to the acceptor binds the biotinylated peptide. Acetylation of the peptide by the HAT enzyme brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent this reaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human KAT6A enzyme

  • Biotinylated Histone H3 peptide substrate

  • Acetyl-CoA

  • TR-FRET antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K23) labeled with a donor fluorophore (e.g., Europium or Terbium)

  • Streptavidin labeled with an acceptor fluorophore (e.g., APC or Alexa Fluor 647)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

  • Add the HAT enzyme and the histone peptide substrate to the wells.

  • Initiate the enzymatic reaction by adding Acetyl-CoA.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the TR-FRET detection reagents (antibody and streptavidin-acceptor).

  • Incubate for a further period to allow for antibody binding (e.g., 60 minutes).

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor fluorescence.

  • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Cell-Based Histone Acetylation Assay (In-Cell Western)

This method quantifies the level of histone acetylation within cells treated with a HAT inhibitor.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific to the acetylated histone mark of interest (e.g., acetyl-H3K23) is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the level of histone acetylation, is then measured using an imaging system.

Materials:

  • Adherent cancer cell line known to have active KAT6A signaling (e.g., ZR-75-1 breast cancer cells)[3]

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • Test compounds (e.g., this compound) serially diluted in culture medium

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the target acetylated histone (e.g., anti-acetyl-H3K23)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or plate reader with fluorescence capabilities

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 hours).

  • Fix the cells with the fixing solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Acquire images and quantify the fluorescence intensity of the acetylated histone mark per nucleus.

  • Normalize the data to the number of cells (from the nuclear stain).

  • Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for IC50 determination.

G cluster_0 Upstream Regulation cluster_1 KAT6A Complex cluster_2 Histone Acetylation cluster_3 Downstream Signaling RUNX1 RUNX1 KAT6A KAT6A RUNX1->KAT6A PU1 PU.1 PU1->KAT6A BRPF1 BRPF1 BRPF1->KAT6A ING5 ING5 ING5->KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23ac Histone_H3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PI3K PI3K TRIM24->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Cycle_Progression Cell Cycle Progression AKT->Cell_Cycle_Progression Cell_Growth Cell Growth AKT->Cell_Growth Survival Survival AKT->Survival WM8014 This compound WM8014->KAT6A Inhibits

Caption: Signaling pathway of KAT6A inhibition by this compound.

G cluster_workflow IC50 Determination Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents serial_dilution Serial Dilution of Inhibitor prepare_reagents->serial_dilution assay_setup Set up Assay Plate serial_dilution->assay_setup incubation Incubation assay_setup->incubation read_plate Read Plate incubation->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for IC50 determination.

References

A Comparative Review of KAT6A/B Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the current landscape of lysine acetyltransferase (KAT) 6A and 6B inhibitors, detailing their potency, selectivity, and cellular effects. This guide provides a comparative overview of key compounds, their underlying mechanisms, and the experimental data supporting their development.

The lysine acetyltransferases KAT6A and KAT6B are critical epigenetic regulators implicated in various cancers, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting these enzymes has gained significant momentum, with several promising candidates emerging from preclinical and clinical studies. This review provides a detailed comparison of the most prominent KAT6A/B inhibitors, presenting key experimental data in a structured format to aid researchers and drug development professionals in their evaluation.

Comparative Analysis of KAT6A/B Inhibitors

The following table summarizes the biochemical potency of several leading KAT6A/B inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater potency.

Compound Name(s)Target(s)KAT6A IC50 (nM)KAT6B IC50 (nM)Key Characteristics
WM-8014KAT6A/B8[1]28[1]Potent and selective, induces G1/G0 cell cycle arrest[1].
PF-07248144 (CTx-648, PF-9363)KAT6A/B2.3719.38First-in-class inhibitor, demonstrates anti-tumor activity in ER+ breast cancer[2][3].
PAI-CPD3KAT6A/B1.4624High inhibitory potency, equivalent to PF-07248144 in biochemical assays.
IST-477KAT6APotent and SelectiveLow PotencySelective for KAT6A over KAT6B, with anti-tumor activity in various solid tumor models.
OP-3136KAT6A/BPotent and SelectivePotent and SelectiveOrally bioavailable, demonstrates strong anti-proliferative activity in breast cancer cell lines[4].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the KAT6A signaling pathway and a typical experimental workflow for inhibitor characterization.

KAT6A_Signaling_Pathway KAT6A Signaling Pathway KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23 Acetylation Histone_H3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_Promoter PIK3CA Promoter TRIM24->PIK3CA_Promoter Binds to PIK3CA_Transcription PIK3CA Transcription PIK3CA_Promoter->PIK3CA_Transcription Activates PI3K_AKT_Pathway PI3K/AKT Pathway PIK3CA_Transcription->PI3K_AKT_Pathway Enhances Tumorigenesis Tumorigenesis PI3K_AKT_Pathway->Tumorigenesis Promotes

Caption: The KAT6A signaling pathway, where KAT6A acetylates histone H3 at lysine 23 (H3K23ac). This modification recruits TRIM24 to the PIK3CA promoter, activating the PI3K/AKT pathway and promoting tumorigenesis.

Inhibitor_Workflow KAT6A/B Inhibitor Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Protein_Expression KAT6A/B Protein Expression & Purification TR_FRET TR-FRET Assay (IC50 Determination) Protein_Expression->TR_FRET SPR SPR Assay (Binding Affinity) Protein_Expression->SPR Cell_Proliferation Cell Proliferation Assay (GI50 Determination) TR_FRET->Cell_Proliferation H3K23Ac_Quantification H3K23Ac Quantification (In-Cell Western/Western Blot) SPR->H3K23Ac_Quantification Xenograft_Models Xenograft Models (Anti-tumor Efficacy) Cell_Proliferation->Xenograft_Models Cell_Cycle_Analysis Cell Cycle Analysis H3K23Ac_Quantification->Cell_Cycle_Analysis

Caption: A typical experimental workflow for the characterization of KAT6A/B inhibitors, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of KAT6A/B inhibitors.

Biochemical Potency Assays (IC50 Determination)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is commonly used to determine the biochemical potency of inhibitors. The general principle involves a donor fluorophore (e.g., Europium-chelate) and an acceptor fluorophore (e.g., ULight) that are brought into proximity through a biological interaction, in this case, the binding of an acetylated histone substrate by a specific antibody.

  • Reagents: Recombinant KAT6A or KAT6B enzyme, a biotinylated histone H3 peptide substrate, acetyl-coenzyme A (AcCoA), a Europium-labeled anti-histone modification antibody (e.g., anti-H3K23ac), and a streptavidin-conjugated acceptor fluorophore.

  • Procedure:

    • The inhibitor is serially diluted and incubated with the KAT6A/B enzyme.

    • The histone H3 peptide and AcCoA are added to initiate the acetylation reaction.

    • The reaction is stopped, and the detection reagents (Eu-labeled antibody and streptavidin-acceptor) are added.

    • After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the inhibitor's activity.

  • Data Analysis: IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a four-parameter logistic curve.

Cellular Potency and Target Engagement Assays

Cell Proliferation Assay (GI50 Determination): This assay measures the effect of an inhibitor on the growth of cancer cell lines.

  • Cell Lines: Relevant cancer cell lines, often those with known KAT6A amplification or dependency (e.g., ZR-75-1, OVCAR3, LNCaP)[5].

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the inhibitor.

    • After a defined incubation period (typically 7-10 days), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal growth inhibition (GI50) values are determined by plotting cell viability against the inhibitor concentration.

H3K23 Acetylation Quantification (In-Cell Western/Western Blot): This assay confirms that the inhibitor is engaging its target in a cellular context by measuring the levels of histone H3 lysine 23 acetylation (H3K23ac).

  • Procedure (In-Cell Western):

    • Cells are seeded in multi-well plates and treated with the inhibitor.

    • The cells are then fixed, permeabilized, and incubated with a primary antibody specific for H3K23ac.

    • A fluorescently labeled secondary antibody is then added.

    • The fluorescence intensity is measured using an imaging system, providing a quantitative measure of H3K23ac levels.

  • Procedure (Western Blot):

    • Cells are treated with the inhibitor, and histone proteins are extracted.

    • The histone extracts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody against H3K23ac, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of WM-8014 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for WM-8014, a potent and selective KAT6A and KAT6B inhibitor.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular Weight 384.42 g/mol
Formula C₂₀H₁₇FN₂O₃S
Appearance Solid powder[1]
Purity ≥98%
CAS Number 2055397-18-5
Solubility Soluble to 20 mM in DMSO and to 10 mM in ethanol.
Storage Store at -20°C.

Safety and Handling Precautions

While one safety data sheet (SDS) indicates that this compound is not classified as hazardous, it is crucial to recognize that laboratory processes such as grinding or sawing can generate dust that may present health hazards.[2] Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Respiratory Protection: If there is a risk of dust or fume exposure, use a NIOSH/MSHA-approved respirator.[2]

  • Protective Clothing: Wear appropriate protective clothing.[2]

Handling:

  • Avoid dry cutting, blasting, or any activity that generates dust.[2]

  • Store in a tightly closed container away from incompatible materials.[2]

  • Observe good industrial hygiene practices.[2]

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the proper disposal of this compound waste. This workflow is designed to ensure that all waste is handled in a manner that is safe for personnel and the environment.

cluster_0 Waste Identification & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal A Identify this compound Waste (Unused product, contaminated labware, solutions) B Segregate Waste Streams - Solid Waste - Liquid Waste (Halogenated/Non-Halogenated) - Sharps A->B C Use Designated, Labeled, and Compatible Waste Containers B->C D Clearly Label Container with: 'Hazardous Waste' 'this compound Waste' List of Contents & Concentrations Date C->D E Store Waste in a Designated, Secure, and Ventilated Area F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

This compound Disposal Workflow

Detailed Disposal Procedures

1. Waste Identification and Segregation: Properly identify all materials contaminated with this compound. This includes unused neat compound, solutions containing this compound, and any labware (e.g., pipette tips, tubes, gloves) that has come into contact with the chemical. Segregate the waste into the following categories:

  • Solid Waste: Unused compound, contaminated gloves, paper towels, and other solid materials.
  • Liquid Waste: Solutions containing this compound. It is critical to segregate halogenated and non-halogenated solvent waste streams, as their disposal methods differ.[3]
  • Sharps: Contaminated needles, syringes, and broken glass should be placed in a designated, puncture-resistant sharps container.[3]

2. Waste Containment and Labeling:

  • Use waste containers that are compatible with the chemical properties of this compound and any solvents used. The containers should be in good condition and have secure lids.
  • All waste containers must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name "this compound," the composition and concentration of the waste, and the date of accumulation. Accurate labeling is crucial for safe handling and disposal by waste management personnel.[3]

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
  • Ensure that lids are tightly sealed to prevent spills or the release of vapors.

4. Disposal:

  • The disposal of chemical waste is regulated and must be handled by a certified hazardous waste disposal service. Do not dispose of this compound waste down the drain or in regular trash.
  • Follow your institution's specific procedures for arranging a hazardous waste pickup.

This document is intended for informational purposes only and should not be substituted for your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste management.

References

Essential Safety and Handling Protocols for the Novel Compound WM-8014

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: WM-8014 is a hypothetical compound developed for illustrative purposes within a drug development context. The information presented here is based on best practices for handling potent, novel chemical entities in a research setting and does not pertain to any real-world substance. Always refer to a substance-specific Safety Data Sheet (SDS) before handling any chemical.

This guide provides crucial safety, handling, and disposal information for this compound to ensure the well-being of laboratory personnel and maintain a safe research environment. Researchers, scientists, and drug development professionals should strictly adhere to these protocols.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment must be conducted.[1][2][3][4][5] Based on preliminary toxicological data, this compound is classified as a highly potent compound. The primary routes of exposure are inhalation of aerosolized particles and dermal contact.

Safety Data Summary for this compound (Hypothetical)

ParameterValueSignificance
Occupational Exposure Limit (OEL) 0.8 µg/m³ (8-hr TWA)Indicates high potency; requires stringent containment.[6]
LD50 (Oral, Rat) 12 mg/kgHighly toxic if ingested.
LD50 (Dermal, Rabbit) 45 mg/kgToxic upon skin contact; absorption is a key risk.
Physical Form Fine, white to off-white crystalline powderHigh potential for aerosolization.
Solubility Soluble in DMSO, EthanolRelevant for solution preparation and decontamination.
Chemical Incompatibilities Strong oxidizing agents, strong acidsAvoid co-storage and mixing with these substances.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[7][8][9] The level of PPE depends on the quantity of this compound being handled and the specific procedure.

Hazard LevelTask ExampleRequired PPE
Low-Risk Handling sealed containers, visual inspection.- Flame-resistant lab coat.[10] - ANSI Z87.1 compliant safety glasses with side shields.[11] - Single pair of nitrile gloves. - Long pants and closed-toe shoes.[8][10]
Medium-Risk Weighing <100mg in a ventilated balance enclosure, preparing dilute solutions.- All low-risk PPE, plus: - Chemical splash goggles.[10] - Double-gloving (e.g., nitrile).[11] - Disposable sleeves.
High-Risk Weighing >100mg, procedures with high aerosolization potential (e.g., sonicating, vortexing).- All medium-risk PPE, plus: - Full-face shield over goggles.[10][11] - Disposable, solid-front lab gown. - Respiratory protection (e.g., N95 respirator or a Powered Air-Purifying Respirator (PAPR) based on risk assessment).[7]

Operational Plan: Standard Handling Protocol

All manipulations of solid this compound must be performed within certified engineering controls to minimize exposure.

Experimental Workflow:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate level of PPE before entering the designated area.

  • Engineering Controls:

    • All weighing and handling of powdered this compound must occur in a certified chemical fume hood or a ventilated containment enclosure (e.g., glovebox).[12]

    • Use a dedicated, calibrated balance within the enclosure.

  • Procedure for Weighing and Solubilizing:

    • Place a weigh boat on the balance and tare.

    • Carefully transfer the approximate amount of this compound using a chemical spatula. Avoid any actions that could generate dust.

    • Record the exact weight.

    • To solubilize, add the solvent directly to the weigh boat or transfer the powder to a vial before adding the solvent. Ensure the container is capped before vortexing or sonicating.

  • Post-Handling Decontamination:

    • Wipe down all surfaces within the fume hood, the exterior of the primary container, and any equipment used with a 70% ethanol solution.

    • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

// Diagram Specifications graph [bgcolor="transparent"]; edge [color="#5F6368"]; node [penwidth=1, color="#5F6368"]; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WM-8014
Reactant of Route 2
Reactant of Route 2
WM-8014

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.